molecular formula C4HBrCl2S B1268062 3-Bromo-2,5-dichlorothiophene CAS No. 60404-18-4

3-Bromo-2,5-dichlorothiophene

Cat. No.: B1268062
CAS No.: 60404-18-4
M. Wt: 231.92 g/mol
InChI Key: PBUHOXBSIQJRNO-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichlorothiophene is a useful research compound. Its molecular formula is C4HBrCl2S and its molecular weight is 231.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2,5-dichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2S/c5-2-1-3(6)8-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUHOXBSIQJRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334784
Record name 3-Bromo-2,5-dichlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60404-18-4
Record name 3-Bromo-2,5-dichlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic pathways related to 3-Bromo-2,5-dichlorothiophene (CAS Number: 60404-18-4), a halogenated thiophene derivative with significant potential in the fields of organic electronics and pharmaceutical development.

Core Properties and Data

This compound is a versatile chemical intermediate. Its trifunctional nature, possessing bromo and chloro substituents, allows for selective and sequential chemical modifications, making it a valuable building block in the synthesis of complex organic molecules.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 60404-18-4[1][2]
Molecular Formula C₄HBrCl₂S[1][2]
Molecular Weight 231.93 g/mol
Appearance Clear colorless to pale yellow liquid[3]
Boiling Point 95-97 °C (at 14 mmHg)[2]
Density 1.684 g/mL (at 25 °C)
Refractive Index 1.6055-1.6105 (at 20 °C)[3]
Solubility While specific quantitative data is limited, similar halogenated thiophenes exhibit good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and toluene. Solubility in polar protic solvents like alcohols is generally more limited.[4][5]

Synthesis and Experimental Protocols

A plausible synthetic pathway for this compound would start from 2,5-dichlorothiophene. This precursor can be brominated to yield this compound.

Proposed Synthetic Workflow

G cluster_0 Step 1: Bromination 2,5-Dichlorothiophene 2,5-Dichlorothiophene ReactionMixture 2,5-Dichlorothiophene->ReactionMixture Reactant Bromine (Br2) Bromine (Br2) Bromine (Br2)->ReactionMixture Reagent Lewis Acid Catalyst (e.g., FeBr3) Lewis Acid Catalyst (e.g., FeBr3) Lewis Acid Catalyst (e.g., FeBr3)->ReactionMixture Catalyst This compound This compound ReactionMixture->this compound Product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Adapted from similar syntheses)

Materials:

  • 2,5-Dichlorothiophene

  • Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃) or iron powder as a catalyst

  • Anhydrous dichloromethane (DCM) as a solvent

  • 10% w/v aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2,5-dichlorothiophene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add the Lewis acid catalyst (e.g., anhydrous iron(III) bromide) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully adding a 10% aqueous sodium bisulfite solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety and Handling

This compound is a chemical that requires careful handling. The following safety information is based on available Safety Data Sheets (SDS) for this compound.[1]

GHS Hazard Classification
Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin irritation (Category 2)H315: Causes skin irritation.
Eye irritation (Category 2)H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.
Precautionary Statements
TypeStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Applications in Research and Development

Halogenated thiophenes are pivotal building blocks in the synthesis of advanced materials and pharmaceuticals. The distinct reactivity of the C-Br and C-Cl bonds in this compound allows for regioselective functionalization through various cross-coupling reactions.

Organic Electronics

Thiophene-based materials are integral to the field of organic electronics, finding applications in:

  • Organic Light-Emitting Diodes (OLEDs): Thiophene-containing molecules and polymers are used as emissive and charge-transporting materials. The ability to tune the electronic properties through substitution on the thiophene ring is crucial for achieving high efficiency and specific emission colors.[6]

  • Organic Field-Effect Transistors (OFETs): Polythiophenes and other thiophene-based semiconductors are widely used as the active channel material in OFETs due to their excellent charge transport properties.

  • Organic Photovoltaics (OPVs): In OPVs, thiophene derivatives are often incorporated into donor-acceptor copolymers that form the active layer of the solar cell.

This compound serves as a valuable monomer for the synthesis of conjugated polymers with tailored optoelectronic properties for these applications. The presence of multiple halogen atoms provides sites for polymerization and further functionalization to fine-tune the material's performance.

Pharmaceutical and Agrochemical Synthesis

The thiophene scaffold is a common motif in many biologically active compounds. Halogenated thiophenes are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The bromine and chlorine atoms on this compound can be readily substituted to introduce a wide range of functional groups, enabling the construction of diverse molecular architectures for drug discovery and development.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the development of advanced materials and novel therapeutics. Its well-defined physical and chemical properties, combined with its reactivity in a variety of organic transformations, make it a key building block for researchers and scientists in both academic and industrial settings. Proper handling and adherence to safety guidelines are essential when working with this compound. As the demand for high-performance organic electronic materials and new pharmaceuticals continues to grow, the importance of intermediates like this compound is set to increase.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental protocol for the synthesis of 3-Bromo-2,5-dichlorothiophene, a valuable building block in the development of novel pharmaceuticals and functional materials. This document details the necessary reagents, reaction conditions, purification methods, and characterization of the final product.

Reaction Pathway Overview

The synthesis of this compound is achieved through the electrophilic bromination of 2,5-dichlorothiophene. This reaction introduces a bromine atom at the 3-position of the thiophene ring, a position activated by the sulfur atom and influenced by the existing chloro substituents. A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent.

Experimental Workflow

The synthesis process follows a logical sequence of steps, from reaction setup to product purification and characterization.

experimental_workflow reagents Reagents: - 2,5-Dichlorothiophene - N-Bromosuccinimide (NBS) - Solvent (e.g., DMF) reaction_setup Reaction Setup reagents->reaction_setup bromination Bromination Reaction reaction_setup->bromination Stirring at controlled temperature workup Aqueous Workup bromination->workup Quenching the reaction extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying purification Purification by Vacuum Distillation drying->purification product This compound purification->product characterization Characterization (NMR, GC-MS) product->characterization

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the reaction yield is an estimate based on similar reactions and may vary depending on the specific experimental conditions.

ParameterValueReference
Reactants
2,5-Dichlorothiophene1.0 equivalentProposed Method
N-Bromosuccinimide (NBS)1.05 equivalentsProposed Method
Reaction Conditions
SolventDimethylformamide (DMF)Proposed Method
Temperature0 °C to Room TemperatureProposed Method
Reaction Time12-24 hoursProposed Method
Product Properties
Molecular FormulaC₄HBrCl₂S[1]
Molecular Weight231.93 g/mol [1]
Boiling Point95-97 °C at 14 mmHg[2]
Refractive Index1.6055-1.6105 at 20 °C[1]
Purity (by GC)≥96.0%[1]
Estimated Yield 70-80%-

Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of this compound based on general procedures for the bromination of thiophene derivatives.

Materials:

  • 2,5-Dichlorothiophene

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dichlorothiophene (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.[1][2]

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.0-7.2 ppm (s, 1H). The single proton on the thiophene ring is expected to appear as a singlet in this region.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~125-135 ppm (C-Cl), ~110-120 ppm (C-Br), ~120-130 ppm (C-H). Four distinct signals are expected for the four carbon atoms of the thiophene ring.

  • Mass Spectrometry (EI): m/z (relative intensity) corresponding to the molecular ion [M]⁺ with a characteristic isotopic pattern for one bromine and two chlorine atoms. The major peaks would be observed at approximately m/z 229, 231, 233, and 235 due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • 2,5-Dichlorothiophene and this compound are halogenated organic compounds and should be handled with care as they may be irritants and harmful.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Dimethylformamide is a skin and eye irritant and can be absorbed through the skin. Handle with appropriate gloves.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Data

Due to the substitution pattern of 3-bromo-2,5-dichlorothiophene, the molecule possesses a single proton and four distinct carbon environments. This leads to the anticipation of a straightforward yet informative NMR profile.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~7.0 - 7.5Singlet (s)1HH-4

Note: The chemical shift is an estimation based on analogous structures. The actual value may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) / ppmCarbon TypeAssignment
~120 - 130QuaternaryC-2
~110 - 120QuaternaryC-3
~125 - 135Tertiary (CH)C-4
~120 - 130QuaternaryC-5

Note: The chemical shifts are estimations. Quaternary carbon signals are typically weaker than those of protonated carbons.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra for a substituted thiophene such as this compound.

1. Sample Preparation

  • Analyte Purity: Ensure the this compound sample is of high purity (≥97%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Filtration: To remove any particulate matter, filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive samples or high-resolution experiments, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which can broaden spectral lines.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe should be tuned to the resonance frequencies of ¹H and ¹³C and matched to the spectrometer's electronics to ensure maximum signal transmission.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-5 seconds allows for the full relaxation of protons between scans, ensuring accurate integration.

  • Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

  • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

  • Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Logical Framework for Spectral Analysis

The following diagrams illustrate the workflow for NMR data acquisition and the logical steps involved in spectral analysis to confirm the structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample High-Purity Analyte Solvent Deuterated Solvent Selection (e.g., CDCl3) Sample->Solvent Dissolve Dissolve Analyte Solvent->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Transfer Transfer to NMR Tube Standard->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Setup Tune, Lock, and Shim Spectrometer->Setup Acquire_H1 Acquire ¹H NMR Spectrum Setup->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Setup->Acquire_C13 Process_FID Fourier Transform FID Acquire_H1->Process_FID Acquire_C13->Process_FID Phase_Baseline Phase and Baseline Correction Process_FID->Phase_Baseline Reference Reference to TMS Phase_Baseline->Reference Integrate Integrate ¹H Spectrum Reference->Integrate

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Spectral_Analysis cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Analysis cluster_conclusion Structural Confirmation H1_Signals Number of Signals (Expect 1) H1_Shift Chemical Shift (~7.0-7.5 ppm) H1_Signals->H1_Shift H1_Integration Integration (1H) H1_Shift->H1_Integration H1_Multiplicity Multiplicity (Singlet) H1_Integration->H1_Multiplicity Confirmation Structure Confirmed H1_Multiplicity->Confirmation C13_Signals Number of Signals (Expect 4) C13_Shift Chemical Shifts (Aromatic Region) C13_Signals->C13_Shift C13_Shift->Confirmation H1_Data ¹H NMR Spectrum H1_Data->H1_Signals C13_Data ¹³C NMR Spectrum C13_Data->C13_Signals

Caption: Logical Process for NMR Spectral Analysis and Structure Confirmation.

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. The detailed experimental protocol offers a robust starting point for researchers to acquire high-quality NMR data. The logical workflow for spectral analysis demonstrates how the number of signals, chemical shifts, integration, and multiplicity are used in concert to elucidate and confirm the molecular structure. While the provided spectral data is predictive, it serves as a valuable reference for the analysis of experimentally obtained spectra for this compound and its derivatives.

Spectroscopic Characterization of 3-Bromo-2,5-dichlorothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 3-Bromo-2,5-dichlorothiophene. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also includes detailed, generalized experimental protocols for acquiring such spectra, intended to aid researchers in the analysis of this and structurally similar compounds. The information herein serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of halogenated thiophenes in drug development and materials science.

Introduction

This compound is a halogenated heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and organic electronic materials. The precise substitution pattern of a bromine and two chlorine atoms on the thiophene ring imparts specific chemical reactivity and physical properties, making its unambiguous characterization essential. Spectroscopic techniques are the cornerstone of molecular structure elucidation. This guide focuses on the predicted ¹H NMR, ¹³C NMR, IR, and MS characteristics of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the thiophene nucleus and comparison with data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 7.3Singlet1HThiophene C4-H

Note: The chemical shift of the single proton on the thiophene ring is influenced by the adjacent chloro and bromo substituents. The predicted range is an estimation; the actual value may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~110 - 115C3-Br
~120 - 125C4
~125 - 130C2-Cl
~128 - 133C5-Cl

Note: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens. The ranges provided are estimates.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3120WeakC-H stretch (aromatic)
~1500 - 1550MediumC=C stretch (thiophene ring)
~1400 - 1450MediumC=C stretch (thiophene ring)
~1000 - 1050StrongC-Cl stretch
~800 - 850StrongC-H out-of-plane bend
~600 - 700Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
230, 232, 234, 236Isotopic Pattern[M]⁺ (Molecular Ion)
195, 197, 199Isotopic Pattern[M-Cl]⁺
151, 153Isotopic Pattern[M-Br]⁺
116Variable[M-Br-Cl]⁺

Note: The molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The relative abundances of the isotopic peaks can be calculated based on the natural abundances of these isotopes.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid halogenated organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and fingerprint the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place one or two drops of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

  • Instrument Setup:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction:

    • For a volatile liquid, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

    • For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Ionization:

    • Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Analysis:

    • The detector records the abundance of ions at each m/z value.

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic patterns to confirm the presence of bromine and chlorine.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC-MS or Direct Infusion Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analysis_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR->Analysis_NMR Analysis_IR IR Spectrum (Functional Groups) IR->Analysis_IR Analysis_MS Mass Spectrum (Molecular Weight, Fragmentation) MS->Analysis_MS Structure Structural Elucidation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data is scarce, the predicted data and generalized experimental protocols offered here provide a strong starting point for researchers. The combination of NMR, IR, and MS is crucial for the unambiguous structural confirmation and purity assessment of this and other halogenated thiophene derivatives, which are of growing importance in medicinal chemistry and materials science. It is recommended that researchers acquiring experimental data for this compound contribute their findings to public databases to enrich the collective knowledge base.

An In-depth Technical Guide to the Chemical Reactivity of 3-Bromo-2,5-dichlorothiophene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2,5-dichlorothiophene is a polyhalogenated heterocyclic compound of significant interest in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Its reactivity is characterized by the presence of three halogen substituents on the thiophene ring, offering multiple sites for functionalization. This technical guide provides a comprehensive overview of the chemical reactivity of this compound with various nucleophiles, including amines, alkoxides, and thiolates, as well as its participation in palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide leverages established principles of organic chemistry and documented reactivity of analogous polyhalogenated thiophenes to predict its chemical behavior and provide representative experimental protocols.

Core Principles of Reactivity

The chemical behavior of this compound is governed by the electronic properties of the thiophene ring and the nature of its halogen substituents. The thiophene ring is an electron-rich aromatic system, yet the presence of three electron-withdrawing halogen atoms significantly reduces its electron density, making it susceptible to nucleophilic attack.

The reactivity of the carbon-halogen bonds in this compound is dictated by two primary reaction manifolds:

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is favored for the chloro substituents, particularly when the thiophene ring is further activated by strongly electron-withdrawing groups. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki, Stille, and Sonogashira couplings, are highly effective for forming new carbon-carbon bonds at the site of the carbon-halogen bond. The reactivity order for halogens in these transformations is typically I > Br > Cl, making the bromo substituent at the 3-position the most probable site for initial reaction.

Regioselectivity: The key to unlocking the synthetic potential of this compound lies in understanding the regioselectivity of its reactions. In palladium-catalyzed cross-coupling reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond is expected to direct substitution selectively to the 3-position.[1] In nucleophilic aromatic substitution, the outcome is less predictable and can be influenced by the nature of the nucleophile, reaction conditions, and the electronic environment of the thiophene ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While direct experimental data for SNAr reactions on this compound are scarce, the reactivity of other polychlorinated and nitro-substituted thiophenes provides valuable insights.[2][3] It is anticipated that strong nucleophiles can displace one of the chloro substituents, likely at the C2 or C5 position, which are alpha to the sulfur atom and thus more activated towards nucleophilic attack.

Reaction with Amines (Amination)

The reaction of this compound with primary or secondary amines is expected to yield the corresponding amino-substituted dichlorothiophenes. The reaction likely requires elevated temperatures and may be facilitated by the use of a base.

Table 1: Predicted Reaction Conditions and Products for Amination of this compound

NucleophileReagents and Conditions (Predicted)Expected Major Product
PiperidinePiperidine (excess), DMF, 100-150 °C2,5-Dichloro-3-(piperidin-1-yl)thiophene
Reaction with Alkoxides (Alkoxylation)

Alkoxides, such as sodium methoxide, are potent nucleophiles that can participate in SNAr reactions with halogenated thiophenes. The substitution of a chloro group is the most probable outcome.

Table 2: Predicted Reaction Conditions and Products for Alkoxylation of this compound

NucleophileReagents and Conditions (Predicted)Expected Major Product
Sodium MethoxideNaOMe, Methanol, Reflux3-Bromo-5-chloro-2-methoxythiophene
Reaction with Thiolates (Thiolation)

Thiolates are excellent nucleophiles and are expected to react with this compound to afford the corresponding thioether derivatives.

Table 3: Predicted Reaction Conditions and Products for Thiolation of this compound

NucleophileReagents and Conditions (Predicted)Expected Major Product
Sodium ThiophenoxideNaSPh, DMF, 80-120 °C3-Bromo-2,5-bis(phenylthio)thiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound. The higher reactivity of the C-Br bond over the C-Cl bonds allows for selective transformations at the 3-position.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various organoboron compounds.[2][4][5][6][7] This reaction is expected to proceed selectively at the C-Br bond.

Table 4: Predicted Reaction Conditions and Products for Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterCatalyst and Ligand (Predicted)Base and Solvent (Predicted)Expected Product
Phenylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃ in Dioxane/H₂O2,5-Dichloro-3-phenylthiophene
4-Methoxyphenylboronic AcidPd(OAc)₂ with SPhosK₃PO₄ in Toluene/H₂O2,5-Dichloro-3-(4-methoxyphenyl)thiophene
Stille Coupling

The Stille coupling offers a versatile method for coupling with organostannanes.[8][9][10][11][12] The reaction with this compound is anticipated to occur preferentially at the C-Br bond.

Table 5: Predicted Reaction Conditions and Products for Stille Coupling of this compound

OrganostannaneCatalyst and Ligand (Predicted)Solvent (Predicted)Expected Product
Tributyl(vinyl)stannanePd(PPh₃)₄Toluene or DMF2,5-Dichloro-3-vinylthiophene
Tributyl(phenyl)stannanePdCl₂(PPh₃)₂Dioxane2,5-Dichloro-3-phenylthiophene
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[3][13][14] This reaction is also expected to be highly selective for the C-Br bond.

Table 6: Predicted Reaction Conditions and Products for Sonogashira Coupling of this compound

Terminal AlkyneCatalyst System (Predicted)Base and Solvent (Predicted)Expected Product
PhenylacetylenePdCl₂(PPh₃)₂, CuITriethylamine, THF2,5-Dichloro-3-(phenylethynyl)thiophene
TrimethylsilylacetylenePd(PPh₃)₄, CuIDiisopropylamine, DMF3-((Trimethylsilyl)ethynyl)-2,5-dichlorothiophene

Experimental Protocols (Representative)

The following protocols are representative examples based on similar transformations reported in the literature for other halogenated thiophenes.[6][15][16][17][18][19][20][21][22][23][24][25] It is crucial to note that these are model protocols and may require optimization for this compound.

General Procedure for Nucleophilic Aromatic Substitution with an Amine (e.g., Pyrrolidine)
  • To a sealed tube, add this compound (1.0 mmol), pyrrolidine (3.0 mmol), and anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-dichloro-3-(pyrrolidin-1-yl)thiophene.

General Procedure for Suzuki-Miyaura Coupling
  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-aryl-2,5-dichlorothiophene product.[18]

General Procedure for Stille Coupling
  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) in anhydrous toluene (10 mL).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).

  • Heat the reaction mixture to 110 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (as monitored by TLC).

  • Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

Logical Relationship of Reactivity

A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B C Palladium-Catalyzed Cross-Coupling A->C D Amination (e.g., Piperidine) B->D E Alkoxylation (e.g., NaOMe) B->E F Thiolation (e.g., NaSPh) B->F G Suzuki Coupling (ArB(OH)2) C->G H Stille Coupling (R-SnBu3) C->H I Sonogashira Coupling (Terminal Alkyne) C->I

Reactivity pathways of this compound.
Experimental Workflow for a Typical Suzuki Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen A->B C Add Degassed Solvents: (e.g., Dioxane/Water) B->C D Heat and Stir (e.g., 90 °C, 12-24h) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Dilute (Ethyl Acetate) E->F G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

General workflow for a Suzuki coupling reaction.

Conclusion

This compound represents a versatile and valuable building block in synthetic organic chemistry. While direct experimental data on its reactivity is not extensively documented, a thorough understanding of the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, combined with data from analogous halogenated thiophenes, allows for a predictive framework of its chemical behavior. The pronounced difference in reactivity between the carbon-bromine and carbon-chlorine bonds is the cornerstone of its synthetic utility, enabling selective functionalization at the 3-position. This guide provides researchers and drug development professionals with a foundational understanding and practical, representative protocols to explore the rich chemistry of this polyhalogenated thiophene. Further experimental investigation is warranted to fully elucidate the specific reaction kinetics, yields, and regioselectivities for this promising synthetic intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Bonding

3-Bromo-2,5-dichlorothiophene (C₄HBrCl₂S) is a five-membered aromatic heterocycle, with the sulfur atom contributing to the π-electron system. The thiophene ring is substituted with two chlorine atoms at the α-positions (2 and 5) and a bromine atom at a β-position (3). The presence of these electronegative halogen atoms significantly influences the electronic structure and reactivity of the thiophene ring.

Predicted Molecular Geometry

Based on analyses of related halogenated thiophenes, the thiophene ring in this compound is expected to be planar. The bond lengths and angles are influenced by the electronic effects of the halogen substituents. The C-Cl and C-Br bond lengths will be consistent with typical values for such bonds on an aromatic ring. The carbon-sulfur bond lengths are expected to be shorter than a typical C-S single bond, indicative of their participation in the aromatic system. A summary of predicted and reference bond lengths and angles is provided in Table 1.

Table 1: Predicted and Reference Bond Parameters for Halogenated Thiophenes

ParameterPredicted/Reference ValueSource/Basis
Bond Lengths (Å)
C-S~1.71 - 1.73Inferred from related thiophene structures
C=C~1.36 - 1.38Inferred from related thiophene structures
C-C~1.42 - 1.44Inferred from related thiophene structures
C-Cl~1.70 - 1.72Inferred from related chloro-thiophenes
C-Br~1.85 - 1.87Inferred from related bromo-thiophenes
C-H~1.08Standard C(sp²)-H bond length
**Bond Angles (°) **
C-S-C~92 - 94Inferred from related thiophene structures
S-C=C~111 - 113Inferred from related thiophene structures
C-C=C~112 - 114Inferred from related thiophene structures
Electronic Structure and Bonding

The aromaticity of the thiophene ring arises from the delocalization of six π-electrons. The sulfur atom contributes a lone pair to the π-system. The chlorine and bromine atoms, being highly electronegative, withdraw electron density from the ring through the σ-framework (inductive effect). However, they can also donate electron density to the π-system through resonance, though this effect is generally weaker than their inductive withdrawal. This net electron-withdrawing character deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the direct bromination of 2,5-dichlorothiophene. The following is a generalized experimental protocol based on common halogenation reactions of thiophenes.

Materials:

  • 2,5-dichlorothiophene

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., carbon tetrachloride, acetic acid, or acetonitrile)

  • Radical initiator (e.g., benzoyl peroxide or AIBN), if required for specific conditions.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorothiophene in the chosen anhydrous solvent.

  • Add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the solution.

  • If necessary, add a catalytic amount of a radical initiator.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Diagram 1: General Synthetic Pathway for this compound

G General Synthetic Pathway for this compound Start 2,5-Dichlorothiophene Reaction Electrophilic Bromination Start->Reaction Reagent N-Bromosuccinimide (NBS) Solvent (e.g., CCl4) Reagent->Reaction Workup Work-up and Purification Reaction->Workup Product This compound Workup->Product

Caption: General Synthetic Pathway for this compound.

Spectroscopic Characterization Workflow

The structural elucidation of the synthesized this compound would typically follow a standard spectroscopic workflow.

Diagram 2: Workflow for Spectroscopic Analysis

G Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesized Product NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Final Structure Confirmation NMR->Structure FTIR->Structure MS->Structure

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 3-Bromo-2,5-dichlorothiophene. The information is intended to support researchers, scientists, and professionals in the field of drug development in maintaining a safe laboratory environment.

Chemical Identification and Properties

This compound is a halogenated thiophene derivative. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValue
Molecular Formula C₄HBrCl₂S[1][2][3]
Molecular Weight 231.93 g/mol [2][3]
CAS Number 60404-18-4[1]
Appearance Clear colorless to pale yellow liquid[1]
Boiling Point 95°C to 97°C (14 mmHg)[2]
Refractive Index 1.6055-1.6105 @ 20°C[1]
Purity ≥96.0% (GC)[1]
SMILES ClC1=CC(Br)=C(Cl)S1[1]
InChI Key PBUHOXBSIQJRNO-UHFFFAOYSA-N[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4][6]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[4][6]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[5]
Specific target organ toxicity — single exposure Category 3H335: May cause respiratory irritation[6]

Signal Word: Warning

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

PPESpecifications
Eye/Face Protection Wear chemical safety goggles and a face shield.[4]
Skin Protection Wear protective gloves (inspect before use for chemical compatibility and breakthrough time), a lab coat, and other protective clothing to prevent skin contact.[4][5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is an organic gases and vapours filter (Type A, Brown, conforming to EN14387).[7]
Engineering Controls

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5] Eye wash stations and safety showers must be readily accessible.[7]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe mist, vapors, or spray.[7] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5] If not breathing, give artificial respiration.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation persists, call a physician.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][5] Immediate medical attention is required.[5]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][7]
Spill and Disposal Procedures
  • Spill: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[4] Absorb the spill with inert absorbent material and collect it in suitable, closed containers for disposal.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Engineering Controls (Fume Hood, Eyewash Station) B->C D Chemical Handling in Fume Hood C->D E Avoid Inhalation, Skin & Eye Contact D->E F No Eating, Drinking, or Smoking D->F G Properly Store Chemical D->G H Decontaminate Work Area G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J J->G For next use K Spill Response (Ventilate, Absorb, Collect) L Exposure Response (Follow First-Aid Measures)

Caption: Logical workflow for the safe handling of this compound.

References

Navigating the Nuances of Purity in 3-Bromo-2,5-dichlorothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,5-dichlorothiophene is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and advanced materials. The precise arrangement of its halogen substituents makes it a valuable intermediate for introducing the thiophene moiety into larger, more complex structures through various cross-coupling reactions. The purity of this reagent is of paramount importance, as the presence of even minor impurities can lead to undesirable side reactions, reduced yields, and the introduction of difficult-to-separate byproducts in multi-step syntheses. This technical guide provides an in-depth overview of the purity specifications for commercially available this compound, discusses potential impurities, and outlines the analytical methodologies for its quality control.

Commercial Purity Specifications

Commercially available this compound is typically offered at high purity levels, as confirmed by gas chromatography (GC). The following table summarizes the purity specifications from various suppliers.

SupplierPurity Specification (by GC)
Thermo Scientific Chemicals (formerly Alfa Aesar)≥96.0%[1]
Unnamed Supplier (via Alibaba)98%[2]
Fisher Scientific97%[3]

It is important for researchers to consult the certificate of analysis for a specific lot to obtain precise purity data.

Potential Impurities

The impurity profile of this compound is largely dictated by its synthetic route. While specific details of commercial synthesis are proprietary, an analysis of common synthetic pathways for halogenated thiophenes allows for the prediction of likely impurities. The synthesis of 3-bromothiophene, for example, is known to sometimes result in the formation of the 2-bromo isomer as an impurity. Analogously, the preparation of this compound may lead to several classes of impurities:

  • Isomeric Impurities: These are compounds with the same molecular formula but different arrangements of the halogen substituents on the thiophene ring. The separation of such isomers can be challenging due to their similar physical properties.

  • Under- or Over-halogenated Species: Incomplete or excessive halogenation reactions can result in thiophenes with fewer or more halogen atoms than the desired product.

  • Residual Starting Materials and Reagents: Trace amounts of the materials used in the synthesis may remain in the final product.

The following table details some of the potential impurities that could be present in this compound.

Impurity ClassPotential Impurity
Isomeric Impurities2-Bromo-3,5-dichlorothiophene
4-Bromo-2,5-dichlorothiophene
Under-halogenated2,5-Dichlorothiophene
3-Bromothiophene
Over-halogenatedDibromo-dichlorothiophene species
Starting MaterialsThiophene, dichlorothiophene isomers

Quality Control Workflow

A robust quality control workflow is essential to ensure the consistent purity of this compound. This process typically involves the analysis of the starting materials, in-process controls, and final product testing. The following diagram illustrates a logical workflow for the quality control of this compound.

Quality Control Workflow for this compound raw_materials Raw Material Analysis synthesis Chemical Synthesis raw_materials->synthesis Verified Materials in_process In-Process Control synthesis->in_process Reaction Mixture crude_product Crude Product Isolation synthesis->crude_product in_process->synthesis Adjust Parameters purification Purification crude_product->purification final_product Final Product QC purification->final_product Purified Product final_product->purification Reprocess release Product Release final_product->release Meets Specs documentation Certificate of Analysis release->documentation

A logical workflow for the quality control of this compound.

Experimental Protocols: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable method for assessing the purity of volatile and thermally stable compounds like this compound. It allows for the separation of the main component from its impurities and provides mass spectral data for their identification.

Objective: To determine the purity of this compound and identify potential impurities using GC-MS.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS) detector.

Materials and Reagents:

  • This compound sample

  • High-purity solvent for sample dilution (e.g., dichloromethane, ethyl acetate, or methanol)

  • Helium (carrier gas)

GC-MS Conditions (Representative):

ParameterValue
GC System
ColumnCapillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Injection Volume1 µL
Oven Temperature ProgramInitial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 5 min.
MS System
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Mass Rangem/z 40-400
Scan ModeFull Scan

Procedure:

  • Standard/Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable high-purity solvent (e.g., 1 mg/mL in dichloromethane).

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data according to the specified GC-MS conditions.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the main component as the percentage of its peak area relative to the total peak area of all components.

    • Analyze the mass spectra of the impurity peaks to propose their structures, paying close attention to the isotopic patterns of bromine and chlorine.

Conclusion

Ensuring the high purity of this compound is critical for its successful application in research and development. This guide has provided an overview of the commercial purity specifications, potential impurities, and a detailed analytical protocol for quality control. By employing robust analytical techniques like GC-MS and adhering to a stringent quality control workflow, researchers can be confident in the quality of this important synthetic intermediate, leading to more reliable and reproducible scientific outcomes.

References

A Technical Guide to the Thermochemical Properties of 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 3-Bromo-2,5-dichlorothiophene, a compound of interest in medicinal chemistry and materials science. Due to a lack of available experimental data in the public domain, this document focuses on outlining the established experimental protocols that are essential for determining the key thermochemical parameters of this and similar halogenated thiophene derivatives. Detailed methodologies for combustion calorimetry to determine the enthalpy of formation, and solution calorimetry for the determination of enthalpies of vaporization and sublimation are provided. Furthermore, a thermochemical cycle is presented to illustrate the relationship between these fundamental properties. This guide serves as a foundational resource for researchers planning to undertake the experimental characterization of this compound or related compounds.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in the synthesis of pharmacologically active molecules and organic electronic materials. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation, enthalpy of vaporization, and enthalpy of sublimation, is critical for process development, safety assessment, and computational modeling. The standard enthalpy of formation provides insight into the molecule's thermodynamic stability, while the enthalpies of vaporization and sublimation are crucial for understanding its phase behavior and for the design of purification processes like distillation and sublimation.

Currently, there is a notable absence of publicly available experimental thermochemical data for this compound. This guide, therefore, provides a comprehensive overview of the state-of-the-art experimental techniques that are employed for the determination of these essential properties for halogenated aromatic compounds.

Quantitative Thermochemical Data

As of the compilation of this guide, specific experimental thermochemical data for this compound have not been reported in the literature. To facilitate future research and data comparison, the following tables are presented as a standardized format for reporting such data once it becomes available.

Table 1: Standard Molar Enthalpy of Formation of this compound at 298.15 K

PropertySymbolValue (kJ·mol⁻¹)Method
Standard Molar Enthalpy of Formation (liquid/solid)ΔfH°(l/s)Data not availableRotating-Bomb Calorimetry
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)Data not availableDerived from ΔfH°(l/s) and Δsub/vapH°

Table 2: Molar Enthalpies of Phase Transition of this compound at 298.15 K

PropertySymbolValue (kJ·mol⁻¹)Method
Molar Enthalpy of VaporizationΔvapH°Data not availableSolution Calorimetry
Molar Enthalpy of SublimationΔsubH°Data not availableSolution Calorimetry

Experimental Protocols

The determination of the thermochemical properties of halogenated organic compounds requires specialized experimental techniques to handle the corrosive nature of the combustion products and the often low volatility of the compounds.

Determination of the Standard Enthalpy of Formation by Rotating-Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound containing sulfur and halogens is typically determined by combustion calorimetry using a rotating-bomb calorimeter. This technique is essential to ensure that the combustion products form a uniform solution, allowing for accurate analysis and correction.

Experimental Workflow:

  • Sample Preparation: A precisely weighed sample of this compound (typically encapsulated in a polyester bag or paraffin oil) is placed in a platinum crucible inside the calorimetric bomb. A known amount of a suitable auxiliary substance (e.g., benzoic acid) may be used to ensure complete combustion.

  • Bomb Charging: A small, accurately measured amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce any free halogens and oxy-halogen acids formed during combustion to halide ions. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimetric Measurement: The bomb is placed in a calorimeter, and the initial temperature of the water bath is recorded. The sample is ignited electrically, and the temperature change of the calorimeter is monitored until a stable final temperature is reached.

  • Product Analysis: After combustion, the contents of the bomb are carefully collected. The amounts of nitric acid (from residual nitrogen in the oxygen), sulfuric acid, hydrochloric acid, and hydrobromic acid formed are determined by titration or ion chromatography. The completeness of the combustion is verified by checking for soot or unburned material.

  • Data Analysis: The energy equivalent of the calorimeter is determined using a standard substance like benzoic acid. The gross heat of combustion (ΔU_c°) is calculated from the corrected temperature rise and the energy equivalent, after applying corrections for the heat of combustion of the auxiliary materials and the fuse, and for the formation of acids. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔU_c°. Finally, the standard enthalpy of formation is derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HBr(aq), and HCl(aq)).

Determination of the Enthalpy of Vaporization and Sublimation by Solution Calorimetry

For low-volatility compounds like many halogenated aromatics, direct measurement of the enthalpy of vaporization or sublimation can be challenging. Solution calorimetry offers a reliable indirect method to determine these values at the standard temperature of 298.15 K.

Experimental Workflow:

  • Calorimeter Setup: A high-precision solution calorimeter is used. The instrument is calibrated electrically or with a standard reaction of known enthalpy, such as the dissolution of potassium chloride in water.

  • Measurement of Enthalpy of Solution: A small, accurately weighed amount of this compound is dissolved in a suitable solvent (e.g., benzene or carbon tetrachloride) inside the calorimeter at 298.15 K. The heat change associated with the dissolution process is measured to determine the enthalpy of solution (ΔsolnH).

  • Determination of Enthalpy of Solvation: The enthalpy of solvation (ΔsolvH) is calculated from the enthalpy of solution and the enthalpy of the solute's phase transition (vaporization or sublimation).

  • Correlation and Calculation: A key aspect of this method is the use of a correlation between the enthalpy of solvation and a molecular descriptor, such as the molar refraction (MR) of the solute. A linear correlation is established for a series of known compounds. By measuring the molar refraction of this compound, its enthalpy of solvation can be estimated from this correlation.

  • Derivation of Phase Change Enthalpy: The enthalpy of vaporization (ΔvapH°) or sublimation (ΔsubH°) can then be calculated using the following relationship:

    Δsub/vapH° = ΔsolnH° - ΔsolvH°

    This approach avoids the need for measurements at elevated temperatures, which can be advantageous for potentially thermally sensitive compounds.

Visualization of Thermochemical Relationships

The relationship between the standard enthalpy of formation in the condensed (liquid or solid) and gaseous states, and the enthalpy of sublimation or vaporization can be visualized through a thermochemical cycle. This cycle is an application of Hess's Law.

Thermochemical_Cycle Thermochemical Cycle for this compound A Elements in Standard State (4C(gr) + 1/2H2(g) + S(rh) + Cl2(g) + 1/2Br2(l)) B This compound (condensed) C4HBrCl2S(l or s) A->B ΔfH°(l or s) C This compound (gas) C4HBrCl2S(g) A->C ΔfH°(g) B->C Δsub/vapH°

Caption: A diagram illustrating the relationship between the enthalpies of formation in the condensed and gaseous states and the enthalpy of phase transition.

Conclusion

While experimental thermochemical data for this compound are not currently available, this technical guide provides the necessary framework for their determination. The detailed experimental protocols for rotating-bomb calorimetry and solution calorimetry offer a clear path for researchers to obtain the standard enthalpy of formation and the enthalpies of vaporization and sublimation. The provided table structures will allow for standardized reporting of these crucial data points. The visualization of the thermochemical cycle further clarifies the fundamental relationships between these properties. It is anticipated that the methodologies outlined herein will facilitate future experimental work, leading to a comprehensive thermochemical characterization of this and other important halogenated thiophene derivatives, thereby supporting advancements in drug development and materials science.

Solubility Profile of 3-Bromo-2,5-dichlorothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-2,5-dichlorothiophene in various organic solvents. Due to a lack of specific quantitative solubility data in published literature, this guide focuses on qualitative solubility information derived from the general behavior of thiophene derivatives and provides detailed experimental protocols for determining precise solubility values.

Introduction to this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₄HBrCl₂S. Its structure, featuring a thiophene ring substituted with one bromine and two chlorine atoms, imparts a moderate polarity. This structural characteristic is the primary determinant of its solubility in different organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical research, particularly for reaction solvent selection, purification, and formulation development.

Predicted Solubility Characteristics

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of common organic solvents. Thiophene and its derivatives are generally soluble in organic solvents such as alcohols and ethers, while being insoluble in water.[1] More specifically, related compounds like 3-bromothiophene are soluble in solvents including chloroform, benzene, ether, and tetrahydrofuran, but are not soluble in water.[2][3]

The following table summarizes the predicted and known qualitative solubility of this compound and related compounds.

Solvent ClassSolvent ExamplePredicted Solubility of this compoundObserved Solubility of Related Thiophenes
Polar Aprotic Acetone, THFHigh3-Bromothiophene is soluble in Tetrahydrofuran (THF).[2][3]
Halogenated Dichloromethane, ChloroformHigh3-Bromothiophene is soluble in Chloroform.[2][3]
Aromatic Toluene, BenzeneModerate to HighThiophene is soluble in Benzene and Toluene.[4] 3-Bromothiophene is soluble in Benzene.[2][3]
Ethers Diethyl etherModerate to HighThiophene is soluble in ether.[1][4] 3-Bromothiophene is soluble in ether.[2][3]
Alcohols Methanol, EthanolModerateThiophene is soluble in alcohol.[1] 2,5-Dibromothiophene is soluble in Methanol.[5]
Non-polar HexaneLow to Moderate3-Lithiothiophene can be synthesized by treating 3-bromothiophene with n-butyllithium in hexane.[2]
Aqueous WaterInsolubleThiophene is insoluble in water.[1][4][6] 3-Bromothiophene is not soluble in water.[2][3]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, standardized experimental methods are required. The following protocols describe two common and reliable approaches.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial. A visible excess of solid should be present.

  • Add a known volume of the chosen organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC with a calibration curve.

  • Calculate the original solubility in the desired units (e.g., mg/mL, mol/L).

High-Throughput Screening (HTS) for Solubility

This method allows for the rapid, albeit less precise, determination of solubility in multiple solvents simultaneously, making it ideal for early-stage research.

Objective: To quickly estimate the solubility of this compound across a panel of organic solvents.

Materials:

  • This compound

  • A panel of selected organic solvents

  • 96-well microplate

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (UV-Vis spectrophotometer) or HPLC with an autosampler

Procedure:

  • Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

  • Dispense a small, precise volume of the stock solution into each well of a 96-well plate.

  • Evaporate the solvent, leaving a thin film of the compound at the bottom of each well.

  • Add the different organic solvents to be tested to the wells.

  • Seal the plate and shake it at a controlled temperature for a set period (e.g., 2-24 hours).

  • Measure the concentration of the dissolved compound. This can be done directly via a UV-Vis plate reader if the compound has a chromophore and the solvent does not interfere, or by analyzing aliquots using HPLC.

  • Estimate the solubility based on the measured concentration and the initial amount of compound added to each well.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of compound solubility.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification & Analysis prep_compound Select Compound & Solvents prep_saturate Prepare Supersaturated Mixtures prep_compound->prep_saturate equilibrate Equilibrate at Constant Temperature (e.g., Shake-Flask) prep_saturate->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute in Supernatant separate->quantify analysis Data Analysis and Solubility Calculation quantify->analysis

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine precise quantitative data. Such data is invaluable for advancing research and development involving this versatile chemical compound.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 3-Bromo-2,5-dichlorothiophene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-2,5-dichlorothiophene with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 3-aryl-2,5-dichlorothiophenes, which are valuable intermediates in the development of pharmaceuticals and advanced materials. The protocols and data presented herein are compiled and adapted from established methodologies for structurally related halogenated thiophenes.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in modern organic synthesis.[1] It involves the reaction of an organoboron compound, typically a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.

For substrates containing multiple halogen atoms, such as this compound, selective coupling can be achieved by leveraging the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl. This allows for the selective functionalization of the more reactive C-Br bond while leaving the C-Cl bonds intact.

This application note provides a general procedure for the selective Suzuki coupling at the C-3 position of this compound. The reaction conditions presented are based on successful couplings of similar substrates, such as 3,4-dibromo-2,5-dichlorothiophene and 2,5-dibromo-3-hexylthiophene.[3][4]

Data Presentation

The following table summarizes the expected yields for the Suzuki coupling of a halogenated thiophene with various arylboronic acids. The data is adapted from the coupling of 3,4-dibromo-2,5-dichlorothiophene and 2,5-dibromo-3-hexylthiophene and serves as a guideline for expected outcomes with this compound under the specified conditions.[3][4]

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acid2,5-dichloro-3-phenylthiophenePd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O (4:1)901285[3]
24-Methylphenylboronic acid2,5-dichloro-3-(p-tolyl)thiophenePd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O (4:1)901288[3]
34-Methoxyphenylboronic acid2,5-dichloro-3-(4-methoxyphenyl)thiophenePd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O (4:1)901290[3]
44-Chlorophenylboronic acid3-(4-chlorophenyl)-2,5-dichlorothiophenePd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O (4:1)901282[3]
54-Fluorophenylboronic acid2,5-dichloro-3-(4-fluorophenyl)thiophenePd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O (4:1)901284[4]
63-Nitrophenylboronic acid2,5-dichloro-3-(3-nitrophenyl)thiophenePd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O (4:1)901275[3]
7Naphthalene-2-boronic acid2,5-dichloro-3-(naphthalen-2-yl)thiophenePd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O (4:1)901280[3]

Experimental Protocols

The following is a detailed protocol for a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure is adapted from established methods for similar halogenated thiophenes.[3][4][5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (1.75 mmol, 1.75 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) to the flask under the inert atmosphere.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: To the stirring mixture, add the arylboronic acid (1.1 mmol), potassium phosphate (1.75 mmol), and degassed water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-2,5-dichlorothiophene product.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Suzuki coupling reaction described in this application note.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start reagents Add this compound and Pd(PPh₃)₄ to Schlenk Flask start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Anhydrous 1,4-Dioxane inert->solvent stir1 Stir at RT for 30 min solvent->stir1 add_reagents Add Arylboronic Acid, K₃PO₄, and Degassed H₂O stir1->add_reagents heat Heat to 90°C and Stir for 12h add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with EtOAc and H₂O cool->dilute extract Extract with EtOAc dilute->extract wash Wash with Brine and Dry (Na₂SO₄) extract->wash purify Filter, Concentrate, and Purify by Chromatography wash->purify end Pure Product purify->end

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (3-Aryl-2,5-dichlorothiophene) transmetalation_complex->product r1x R¹-X (this compound) r1x->pd2_complex r2by2 R²-B(OH)₂ (Arylboronic Acid) r2by2->pd2_complex base Base (K₃PO₄) base->r2by2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Stille Coupling of 3-Bromo-2,5-dichlorothiophene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Stille cross-coupling reaction offers a powerful and versatile method for the synthesis of complex organic molecules. This document provides detailed application notes and experimental protocols for the selective Stille coupling of 3-Bromo-2,5-dichlorothiophene, a key intermediate in the development of novel pharmaceuticals and functional materials.

The Stille reaction facilitates the formation of carbon-carbon bonds by coupling an organostannane (organotin) reagent with an organic halide, catalyzed by a palladium complex.[1][2] A significant advantage of this reaction is its tolerance for a wide array of functional groups, often obviating the need for protecting group strategies.[3][4] Organotin reagents are also notable for their stability in the presence of air and moisture.[2][5]

In the context of this compound, the differential reactivity of the halogen substituents is a key consideration. In palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is generally I > Br > Cl. This inherent difference allows for the highly selective functionalization of the carbon-bromine (C-Br) bond at the 3-position, while the carbon-chlorine (C-Cl) bonds at the 2- and 5-positions remain intact. This selectivity provides a strategic pathway for the synthesis of 3-substituted-2,5-dichlorothiophenes.

Experimental Protocols

This section outlines a detailed, step-by-step protocol for a typical Stille coupling reaction of this compound with an organostannane reagent.

Materials:

  • This compound

  • Organostannane reagent (e.g., Tributyl(aryl)tin, Tributyl(vinyl)tin) (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]) (1-5 mol%)

  • Phosphine ligand (if using a ligand-free palladium source, e.g., Tri(o-tolyl)phosphine [P(o-tol)₃]) (2-10 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, N,N-Dimethylformamide (DMF), 1,4-Dioxane)

  • Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) (for workup)

  • Celite

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent) and the palladium catalyst (and ligand, if applicable) under a stream of inert gas.

  • Degassing: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen to ensure an oxygen-free environment.

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Stir the mixture for 10-15 minutes at room temperature. Subsequently, add the organostannane reagent (1.1 - 1.2 equivalents) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of the this compound starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether. To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for at least one hour. This will precipitate the tin salts as insoluble fluoride compounds.

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated tin fluoride. Wash the filter cake with the organic solvent used for dilution.

  • Extraction and Drying: Transfer the filtrate to a separatory funnel and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 3-substituted-2,5-dichlorothiophene.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Stille coupling of various brominated thiophenes, which can serve as a guide for the reaction of this compound. Optimization may be required for specific substrates and desired outcomes.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene10012~85-95
2Tributyl(2-thienyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)DMF9016~80-90
3Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Dioxane1008~90-98
4Trimethyl(furan-2-yl)stannanePdCl₂(PPh₃)₂ (4)-Toluene11012~75-85
5Tributyl(ethynyl)stannanePd(PPh₃)₄ (3)CuI (5)DMF806~85-95

Mandatory Visualizations

Stille_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: This compound Organostannane Pd Catalyst & Ligand setup Reaction Setup (Schlenk Flask) reagents->setup solvent Prepare Anhydrous & Degassed Solvent addition Add Solvent & Reagents solvent->addition degas Degas System (Evacuate/Backfill Ar/N2) setup->degas degas->addition heat Heat & Stir (80-110 °C) addition->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench with KF (aq) cool->quench filter Filter through Celite quench->filter extract Extract & Dry filter->extract purify Column Chromatography extract->purify product Pure Product: 3-Substituted-2,5- dichlorothiophene purify->product

Caption: Experimental workflow for the Stille coupling of this compound.

Stille_Catalytic_Cycle pd0 Pd(0)L₂ ox_add R¹-Pd(II)L₂-X pd0->ox_add Oxidative Addition trans R¹-Pd(II)L₂-R² ox_add->trans Transmetalation trans->pd0 Reductive Elimination red_elim R¹-R² trans->red_elim byproduct X-SnR₃ trans->byproduct reagents R¹-X (this compound) reagents->ox_add stannane R²-SnR₃ stannane->trans

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-2,5-dichlorothiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the thiophene scaffold in many biologically active compounds and organic electronic materials. The selective functionalization of this compound through various cross-coupling reactions allows for the synthesis of a diverse array of novel derivatives.

The C-Br bond at the 3-position is generally more reactive than the C-Cl bonds at the 2- and 5-positions in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This document outlines generalized protocols for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions based on established methodologies for similar brominated thiophene derivatives.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Stille), or alkyne coordination/deprotonation (for Sonogashira), or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition X-Pd(II)L_n-R Br-Pd(II)L_n-(Thiophene) Oxidative_Addition->X-Pd(II)L_n-R R-X This compound R-X->Oxidative_Addition Transmetalation Transmetalation/ Coordination X-Pd(II)L_n-R->Transmetalation R'-Pd(II)L_n-R R'-Pd(II)L_n-(Thiophene) Transmetalation->R'-Pd(II)L_n-R R'-M Coupling Partner (e.g., R'B(OH)2, R'SnBu3, R'C≡CH, R'2NH) R'-M->Transmetalation Reductive_Elimination Reductive Elimination R'-Pd(II)L_n-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' Product Reductive_Elimination->R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1][2]

Quantitative Data Summary (Representative)
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O90285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄ (1.75)1,4-Dioxane/H₂O901280-90
33-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF1001675-85
42-Thienylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)1,4-Dioxane/H₂O1001280-90
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction enables the formation of carbon-carbon bonds by reacting an organostannane with an organic halide.[3]

Quantitative Data Summary (Representative)
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (3)--Toluene1101280-90
2Tributyl(vinyl)stannanePd₂(dba)₃ (1.5)P(o-tol)₃ (6)-THF801875-85
32-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)-LiClDMF100885-95
4AllyltributylstannanePdCl₂(PPh₃)₂ (3)--Toluene902470-80
Experimental Protocol: General Procedure for Stille Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Degassing: Subject the flask to three cycles of evacuation and backfilling with an inert gas.

  • Reagent Addition: Add the anhydrous and degassed solvent (e.g., Toluene) via syringe, followed by the organostannane reagent (1.1 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Quench the reaction with an aqueous solution of KF to precipitate tin byproducts.

  • Purification: Filter the mixture through Celite®, wash with an organic solvent, and then wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5]

Quantitative Data Summary (Representative)
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (2)THFRT385-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (1.5)DIPA (2)Toluene60680-90
31-HexynePd(OAc)₂ (2)CuI (1)Piperidine (2)DMF50480-90
4Propargyl alcoholPdCl₂(dppf) (3)CuI (1.5)K₂CO₃ (2)Acetonitrile801275-85
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1 mol%) in the chosen solvent (e.g., THF).

  • Reagent Addition: Add the base (e.g., Triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated) until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[6][7]

Quantitative Data Summary (Representative)
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene1001285-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane1101880-90
3Di-n-butylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄ (2)Toluene1002475-85
4Indole[Pd(allyl)Cl]₂ (1)DavePhos (2)K₂CO₃ (2)DMF1201670-80
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Reagent Addition: Add the solvent (e.g., Toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Experimental Workflow

The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Glassware Flame-dry glassware Setup Assemble under inert atmosphere Prep_Glassware->Setup Prep_Reagents Weigh reagents Addition Add reagents and solvent Prep_Reagents->Addition Prep_Solvent Degas solvent Prep_Solvent->Addition Setup->Addition Heating Heat and stir Addition->Heating Monitoring Monitor progress (TLC/GC-MS) Heating->Monitoring Quench Quench reaction Monitoring->Quench Reaction complete Extraction Extraction Quench->Extraction Drying Dry organic layer Extraction->Drying Purification Column chromatography Drying->Purification Product Characterize product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers using 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of conjugated polymers derived from 3-Bromo-2,5-dichlorothiophene. This monomer is a valuable building block for creating novel polymers with potential applications in organic electronics, sensors, and as functional materials in drug development. The protocols outlined below are based on established cross-coupling methodologies, including Grimethesis (GRIM) Polymerization, Stille Coupling Polymerization, and Suzuki Coupling Polymerization. Due to the limited availability of specific data for this exact monomer, the following protocols and expected outcomes are adapted from procedures for structurally similar halogenated thiophenes.

Overview of Polymerization Methods

The synthesis of conjugated polymers from this compound can be achieved through several metal-catalyzed cross-coupling reactions. The choice of method will influence the polymer's properties, such as molecular weight, polydispersity, and regioregularity.

  • Grignard Metathesis (GRIM) Polymerization: This method is a chain-growth polymerization that often yields polymers with controlled molecular weights and low polydispersity. It involves the formation of a thiophene Grignard reagent, which then undergoes polymerization catalyzed by a nickel complex.

  • Stille Coupling Polymerization: A versatile step-growth polymerization method that involves the reaction of an organotin reagent with an organic halide, catalyzed by a palladium complex. It is known for its tolerance to a wide range of functional groups.

  • Suzuki Coupling Polymerization: Another powerful step-growth polymerization technique that couples an organoboron reagent with an organic halide using a palladium catalyst. This method is favored for its mild reaction conditions and the low toxicity of its byproducts.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

Grignard Metathesis (GRIM) Polymerization

This protocol is adapted from the GRIM polymerization of 2,5-dibromo-3-alkylthiophenes.[1][2]

Materials:

  • This compound

  • tert-Butylmagnesium chloride (solution in THF)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Grignard Reagent Addition: Cool the solution to 0°C and slowly add one equivalent of tert-butylmagnesium chloride solution dropwise. Stir the mixture at room temperature for 1-2 hours to form the Grignard reagent.

  • Catalyst Addition: In a separate Schlenk flask, prepare a suspension of Ni(dppp)Cl₂ (0.5-2 mol%) in anhydrous THF. Add this suspension to the Grignard reagent solution via cannula.

  • Polymerization: Stir the reaction mixture at room temperature for 2-24 hours. The solution will typically darken as the polymer forms.

  • Quenching and Precipitation: Quench the reaction by slowly adding a small amount of 5 M HCl. Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the precipitate and wash it sequentially with methanol, and acetone to remove residual catalyst and oligomers. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally chloroform or THF to isolate the polymer.

  • Drying: Dry the purified polymer under vacuum.

dot

Stille_Pathway Monomers 3-Bromo-2,5-bis(trimethylstannyl)thiophene This compound Reaction_Vessel Reaction in Anhydrous Toluene Monomers->Reaction_Vessel Catalyst_System Pd₂(dba)₃ P(o-tol)₃ Catalyst_System->Reaction_Vessel Heating Heat (80-110°C) 24-72h Reaction_Vessel->Heating Polymer_Formation Polymer Formation Heating->Polymer_Formation Precipitation Precipitate in Methanol Polymer_Formation->Precipitation Purification Soxhlet Extraction Precipitation->Purification Final_Product Purified Conjugated Polymer Purification->Final_Product Suzuki_Logic Start Start Monomers Combine Monomers: Thiophene Diboronic Ester & This compound Start->Monomers Catalyst_Base Add Pd(PPh₃)₄ Catalyst and Aqueous Base Monomers->Catalyst_Base Degas Degas the Mixture Catalyst_Base->Degas Heat Heat and Stir (80-100°C, 24-72h) Degas->Heat Precipitate Precipitate Polymer in Methanol Heat->Precipitate Purify Purify by Soxhlet Extraction Precipitate->Purify End Final Polymer Purify->End

References

Application Notes and Protocols for 3-Bromo-2,5-dichlorothiophene in Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a guideline for the use of 3-bromo-2,5-dichlorothiophene as a monomer in the synthesis of organic semiconductors. The experimental procedures and data presented are based on established methodologies for analogous halogenated thiophene monomers. Researchers should adapt these protocols as necessary and conduct their own optimizations.

Introduction

This compound is a halogenated thiophene derivative with potential applications as a building block for organic semiconducting polymers. The presence of multiple halogen atoms allows for selective functionalization and polymerization through various cross-coupling reactions. Its incorporation into a polymer backbone can influence the electronic properties, solubility, and morphology of the resulting material, making it a candidate for use in organic thin-film transistors (OTFTs) and organic solar cells (OSCs).

Monomer Properties: this compound

PropertyValue
CAS Number 60404-18-4
Molecular Formula C₄HBrCl₂S
Molecular Weight 231.93 g/mol
Appearance Clear colorless to pale yellow liquid
Boiling Point 95-97 °C (14 mmHg)
Refractive Index 1.608

Polymerization Protocols

This compound can be copolymerized with other aromatic monomers to create donor-acceptor copolymers, which are a common strategy for tuning the bandgap and energy levels of organic semiconductors. Stille and Suzuki coupling reactions are widely used for this purpose.

Stille Coupling Copolymerization

Protocol:

  • Monomer Preparation: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) and a distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq) in anhydrous toluene (20 mL per mmol of monomer).

  • Catalyst Addition: Degas the solution by bubbling with argon for 30 minutes. Add Pd(PPh₃)₄ (2-5 mol%) to the flask under a positive pressure of argon.

  • Polymerization: Heat the reaction mixture to 110 °C and stir under argon for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirred methanol to precipitate the polymer.

  • Filter the crude polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, hexane, and finally, chloroform or chlorobenzene to collect the desired polymer fraction.

  • Dry the purified polymer under vacuum at 40-50 °C overnight.

Stille_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers Dissolve Monomers (this compound & Co-monomer) in Anhydrous Toluene Degas Degas with Argon Monomers->Degas Catalyst Add Pd(PPh₃)₄ Catalyst Degas->Catalyst Polymerization Heat to 110°C (24-48 hours) Catalyst->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter and Wash Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Drying Dry under Vacuum Soxhlet->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Final Polymer Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers Dissolve Monomers & Base (Biphasic: Toluene/Aqueous) Degas Degas with Argon Monomers->Degas Catalyst Add Pd(PPh₃)₄ & Phase Transfer Catalyst Degas->Catalyst Polymerization Heat to 90-100°C (24-72 hours) Catalyst->Polymerization Separation Separate Organic Layer Polymerization->Separation Precipitation Precipitate in Methanol Separation->Precipitation Filtration Filter and Wash Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Drying Dry under Vacuum Soxhlet->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Final Polymer OTFT_Fabrication_Workflow Substrate Clean ITO Substrate Dielectric Spin-coat Dielectric Layer Substrate->Dielectric ActiveLayer Spin-coat Polymer Semiconductor Dielectric->ActiveLayer Annealing Anneal Polymer Film ActiveLayer->Annealing Electrodes Evaporate Au Electrodes Annealing->Electrodes Device Completed OTFT Device Electrodes->Device

Application Notes and Protocols: Chemoselective Formation of 2,5-Dichloro-3-thienylmagnesium Bromide and its Application in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemoselective formation of a Grignard reagent from 3-Bromo-2,5-dichlorothiophene. Capitalizing on the differential reactivity of carbon-halogen bonds, the magnesium insertion occurs preferentially at the carbon-bromine bond, leaving the two carbon-chlorine bonds intact. This methodology allows for the generation of the versatile 2,5-dichloro-3-thienylmagnesium bromide intermediate, a valuable building block in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. A detailed protocol for a subsequent Kumada cross-coupling reaction is also provided to demonstrate the utility of this Grignard reagent in carbon-carbon bond formation.

Introduction

Thiophene derivatives are key structural motifs in a wide range of pharmaceuticals and functional organic materials. The ability to selectively functionalize the thiophene ring is crucial for the development of novel compounds with tailored properties. In polyhalogenated thiophenes, the selective formation of a Grignard reagent at a specific position presents a synthetic challenge. The reactivity of halogens in Grignard formation follows the general trend of I > Br > Cl > F, which is governed by the carbon-halogen bond dissociation energy. This principle allows for the chemoselective synthesis of Grignard reagents from substrates containing multiple different halogen atoms.

This application note details a robust and selective method for the preparation of 2,5-dichloro-3-thienylmagnesium bromide from this compound. The protocol is designed to ensure high selectivity and yield, providing a reliable method for accessing this important synthetic intermediate.

Key Concepts and Logical Workflow

The overall process involves two main stages: the formation of the Grignard reagent and its subsequent use in a cross-coupling reaction. The workflow is designed to ensure the successful and safe execution of these sensitive reactions.

Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_coupling Kumada Cross-Coupling Prep Drying of Glassware and Reagents Activation Activation of Magnesium Turnings Prep->Activation Initiation Initiation of Grignard Reaction Activation->Initiation Formation Slow Addition of Substrate Initiation->Formation Completion Reaction Completion Formation->Completion Coupling_Setup Setup of Coupling Reaction Completion->Coupling_Setup Addition Addition of Grignard Reagent Coupling_Setup->Addition Reaction Coupling Reaction Addition->Reaction Workup Work-up and Purification Reaction->Workup

Caption: Experimental workflow for Grignard reagent formation and subsequent Kumada coupling.

Experimental Protocols

Protocol 1: Chemoselective Formation of 2,5-Dichloro-3-thienylmagnesium Bromide

This protocol details the preparation of the Grignard reagent from this compound. Strict anhydrous conditions are critical for the success of this reaction.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound241.922.42 g10.0-
Magnesium turnings24.310.29 g12.0Freshly activated
Anhydrous Tetrahydrofuran (THF)72.1120 mL-Distilled from sodium/benzophenone
Iodine253.811 crystal-Activator
Inert gas (Argon or Nitrogen)---For maintaining an inert atmosphere

Equipment:

  • Three-necked round-bottom flask (100 mL), flame-dried under vacuum

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed and the system is under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface. The appearance of purple iodine vapor indicates activation. Allow the flask to cool to room temperature.

  • Initiation: Add 5 mL of anhydrous THF to the activated magnesium turnings. In the dropping funnel, prepare a solution of this compound (2.42 g, 10.0 mmol) in 15 mL of anhydrous THF. Add approximately 1-2 mL of this solution to the magnesium suspension.

  • The reaction mixture may need to be gently warmed to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the spontaneous refluxing of the solvent.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish-brown solution of 2,5-dichloro-3-thienylmagnesium bromide is used directly in the next step.

Expected Yield: The formation of the Grignard reagent is typically assumed to be near-quantitative for subsequent reactions. The concentration can be determined by titration if required.

Protocol 2: Nickel-Catalyzed Kumada Cross-Coupling of 2,5-Dichloro-3-thienylmagnesium Bromide with an Aryl Halide

This protocol describes a typical application of the prepared Grignard reagent in a Kumada cross-coupling reaction to synthesize a 3-aryl-2,5-dichlorothiophene.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2,5-Dichloro-3-thienylmagnesium bromide solution-~10.0 mmol in THF10.0Prepared in Protocol 1
4-Bromotoluene171.041.54 g9.0-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))540.070.11 g0.2Catalyst
Anhydrous Tetrahydrofuran (THF)72.1110 mL--
1 M Hydrochloric acid (HCl)-20 mL-For quenching
Diethyl ether74.1250 mL-For extraction
Saturated sodium bicarbonate solution-20 mL-For washing
Brine-20 mL-For washing
Anhydrous magnesium sulfate (MgSO₄)120.37--Drying agent

Equipment:

  • Two-necked round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply

  • Syringes for transfer of solutions

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a separate flame-dried two-necked flask under an inert atmosphere, dissolve 4-bromotoluene (1.54 g, 9.0 mmol) and NiCl₂(dppp) (0.11 g, 0.2 mmol) in 10 mL of anhydrous THF.

  • Addition of Grignard Reagent: Cool the solution of the aryl halide and catalyst to 0 °C in an ice bath. Slowly add the prepared 2,5-dichloro-3-thienylmagnesium bromide solution (~10.0 mmol) via cannula or syringe to the stirred solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of 20 mL of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-methylphenyl)-2,5-dichlorothiophene.

Expected Outcome:

ProductFormYieldAnalytical Data
3-(4-methylphenyl)-2,5-dichlorothiopheneWhite to off-white solid70-85%To be confirmed by ¹H NMR, ¹³C NMR, and MS

Signaling Pathway and Reaction Mechanism

The Kumada coupling reaction proceeds through a catalytic cycle involving a nickel(0) active species.

Kumada_Coupling Ni(0)Ln Ni(0)Ln Oxidative_Addition Oxidative Addition Ni(0)Ln->Oxidative_Addition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar-Ni(II)(X)Ln Ar-Ni(II)(X)Ln Oxidative_Addition->Ar-Ni(II)(X)Ln Transmetalation Transmetalation Ar-Ni(II)(X)Ln->Transmetalation R-MgX R-MgX (Grignard Reagent) R-MgX->Transmetalation Ar-Ni(II)(R)Ln Ar-Ni(II)(R)Ln Transmetalation->Ar-Ni(II)(R)Ln Reductive_Elimination Reductive Elimination Ar-Ni(II)(R)Ln->Reductive_Elimination Reductive_Elimination->Ni(0)Ln Regeneration of Catalyst Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Nickel-catalyzed Kumada cross-coupling reaction.

Troubleshooting

ProblemPossible CauseSolution
Grignard reaction does not initiate Inactive magnesium surfaceUse fresh magnesium turnings or activate with iodine/1,2-dibromoethane and gentle heating.
Wet glassware or solventEnsure all glassware is flame-dried and solvents are rigorously anhydrous.
Low yield of Grignard reagent Wurtz coupling side reactionAdd the halide solution slowly to avoid high local concentrations.
Reaction with atmospheric moisture/oxygenMaintain a positive pressure of inert gas throughout the reaction.
Low yield of Kumada coupling product Inactive catalystUse a fresh batch of catalyst.
Poor quality Grignard reagentEnsure the Grignard reagent was successfully formed before proceeding.
Incomplete reactionExtend the reaction time or gently heat the reaction mixture.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be carried out under a strict inert atmosphere using anhydrous solvents and reagents.

  • Ethereal solvents such as THF and diethyl ether are extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • The Grignard reagent formation is exothermic and can become vigorous. Careful control of the addition rate and having an ice bath readily available for cooling is essential.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Conclusion

The chemoselective formation of 2,5-dichloro-3-thienylmagnesium bromide from this compound is a reliable and efficient method for the synthesis of this valuable intermediate. The subsequent Kumada cross-coupling reaction demonstrates its utility in constructing more complex, functionalized thiophene derivatives. These protocols provide a solid foundation for researchers in the fields of medicinal chemistry and materials science to access a diverse range of novel compounds.

Application Notes and Protocols for the Heck Reaction of 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2][3] It facilitates the coupling of unsaturated halides with alkenes to produce substituted alkenes.[3] This protocol provides a detailed methodology for the Heck reaction of 3-bromo-2,5-dichlorothiophene, a polysubstituted thiophene derivative of interest in the development of novel organic materials and pharmaceutical compounds. The electron-rich nature of the thiophene ring and the presence of multiple halogen substituents present unique challenges and considerations for this transformation, such as regioselectivity and catalyst activity.[4]

Challenges and Considerations

The successful execution of the Heck reaction with this compound requires careful consideration of several factors:

  • Catalyst System: The choice of palladium source and ligand is critical. While palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species, the selection of an appropriate phosphine ligand can significantly influence reaction efficiency.[5][6] For electron-rich heteroaryl halides like this compound, bulky, electron-rich phosphine ligands can enhance the rate of the oxidative addition step, which is often rate-limiting.[4][6]

  • Base: An appropriate base is required to neutralize the hydrogen halide generated during the catalytic cycle.[3][5] Common bases include organic amines like triethylamine and inorganic bases such as potassium carbonate or sodium acetate.[3]

  • Solvent: The choice of solvent is crucial for ensuring the solubility of the reactants and catalyst system, as well as for achieving the required reaction temperature. High-boiling polar aprotic solvents like DMF or DMA are frequently employed.

  • Regioselectivity: The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions. Therefore, the Heck reaction is expected to occur selectively at the 3-position of the thiophene ring.

Proposed Reaction Parameters

Based on established methodologies for similar heteroaryl halides, the following table summarizes proposed starting conditions for the Heck reaction of this compound with a generic alkene partner (e.g., styrene or ethyl acrylate).[4] Optimization of these parameters may be necessary to achieve optimal yields.

ParameterProposed ConditionRationale
Substrate This compoundStarting heteroaryl halide.
Alkene Styrene or Ethyl Acrylate (1.2 equiv)Common coupling partners in Heck reactions.
Palladium Precatalyst Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)A common and effective palladium source.
Ligand Tri(tert-butyl)phosphine (P(t-Bu)₃) (4 mol%)A bulky, electron-rich ligand to promote oxidative addition.
Base Potassium Carbonate (K₂CO₃) (2.0 equiv)An effective inorganic base for this reaction type.
Solvent Anhydrous N,N-Dimethylformamide (DMF)A polar aprotic solvent suitable for Heck reactions.
Temperature 120 °CElevated temperature is often required for efficient reaction.
Reaction Time 12-24 hoursTypical duration for Heck reactions.
Expected Yield >70% (Hypothetical)Based on similar reactions with bromo-thiophenes.

Detailed Experimental Protocol

This protocol details the Heck reaction of this compound with styrene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, palladium(II) acetate, tri(tert-butyl)phosphine, and potassium carbonate under an inert atmosphere.

  • Reagent Addition: Add anhydrous DMF to the flask, followed by the addition of styrene via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired substituted alkene.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Dry Schlenk Flask prep2 Add Solid Reagents: - this compound - Pd(OAc)₂ - P(t-Bu)₃ - K₂CO₃ prep1->prep2 prep3 Establish Inert Atmosphere (Argon or Nitrogen) prep2->prep3 reac1 Add Anhydrous DMF prep3->reac1 Solvent Addition reac2 Add Styrene reac1->reac2 reac3 Seal Flask and Heat (120 °C with stirring) reac2->reac3 reac4 Monitor Reaction Progress (TLC or GC-MS) reac3->reac4 work1 Cool to Room Temperature reac4->work1 Reaction Completion work2 Dilute with Water work1->work2 work3 Extract with Ethyl Acetate work2->work3 work4 Combine Organic Layers, Wash with Brine, Dry work3->work4 work5 Concentrate Under Reduced Pressure work4->work5 work6 Purify by Flash Column Chromatography work5->work6

Caption: Experimental workflow for the Heck reaction.

G pd0 Pd(0)L₂ pd_complex1 Br-Pd(II)L₂(Aryl) pd0->pd_complex1 Oxidative Addition pd_complex2 [Alkene] Br-Pd(II)L₂(Aryl) pd_complex1->pd_complex2 Alkene Coordination aryl_halide 3-Bromo-2,5- dichlorothiophene pd_complex1->aryl_halide pd_complex3 R-Pd(II)L₂(Br) pd_complex2->pd_complex3 Migratory Insertion alkene Alkene pd_complex2->alkene pd_complex4 H-Pd(II)L₂(Br) pd_complex3->pd_complex4 β-Hydride Elimination product Substituted Alkene pd_complex3->product pd_complex4->pd0 Reductive Elimination base_hbr [Base-H]⁺Br⁻ pd_complex4->base_hbr base Base base->pd_complex4

Caption: Catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Donor-Acceptor Copolymers using 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a donor-acceptor copolymer using 3-Bromo-2,5-dichlorothiophene as the acceptor monomer and a distannylated bithiophene derivative as the donor monomer via a Stille cross-coupling reaction. The resulting halogenated polythiophene derivative holds potential for applications in drug delivery and biomedical imaging due to the unique electronic properties and potential for further functionalization imparted by the halogen substituents.

Introduction

Donor-acceptor (D-A) copolymers are a class of conjugated polymers with alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. This architecture allows for the tuning of the polymer's optical and electronic properties, making them suitable for a wide range of applications, including organic electronics, sensors, and biomedical applications. Thiophene-based polymers are of particular interest due to their stability and facile synthesis.[1] The use of halogenated thiophenes, such as this compound, as building blocks can further modify the polymer's properties, including its HOMO/LUMO energy levels and potential for post-polymerization functionalization.[2] In the context of drug development, conjugated polymers are being explored for applications such as drug delivery, bio-imaging, and photodynamic therapy.[1][3] The ability to tailor the polymer's properties through the choice of donor and acceptor units is critical for these applications.

Synthesis of a Donor-Acceptor Copolymer via Stille Coupling

This protocol describes the synthesis of a representative donor-acceptor copolymer from This compound (acceptor) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (donor) using a palladium-catalyzed Stille cross-coupling reaction.

Materials and Reagents
  • This compound (Acceptor Monomer)

  • 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (Donor Monomer)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)

  • Anhydrous Chlorobenzene (Solvent)

  • Methanol (for precipitation)

  • Hexane (for washing)

  • Acetone (for washing)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Experimental Protocol
  • Monomer and Catalyst Preparation: In a flame-dried 100 mL Schlenk flask, add this compound (1.00 mmol, 231.93 mg), 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.00 mmol, 491.98 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), and tri(o-tolyl)phosphine (0.08 mmol, 24.3 mg).

  • Solvent Addition and Degassing: Add 40 mL of anhydrous chlorobenzene to the flask. The mixture is then subjected to three freeze-pump-thaw cycles to ensure a completely inert atmosphere.

  • Polymerization Reaction: The reaction mixture is heated to 110 °C and stirred under a positive pressure of argon for 48 hours. During this time, the solution will typically become darker and more viscous.

  • Polymer Precipitation and Purification:

    • After cooling to room temperature, the reaction mixture is poured slowly into 400 mL of vigorously stirring methanol. This will cause the polymer to precipitate.

    • The precipitated polymer is collected by filtration.

    • The crude polymer is then subjected to Soxhlet extraction with methanol, hexane, and acetone for 24 hours each to remove any remaining monomer, oligomers, and catalyst residues.

    • The purified polymer is then extracted with chloroform or chlorobenzene.

  • Drying: The solvent from the final extract is removed under reduced pressure, and the resulting polymer is dried in a vacuum oven at 40 °C overnight.

Characterization of the Copolymer

The synthesized copolymer should be characterized to determine its molecular weight, polydispersity, and optical properties.

ParameterMethodTypical Values for similar D-A Thiophene Copolymers
Number Average Molecular Weight (Mₙ)GPC15 - 40 kDa
Weight Average Molecular Weight (Mₙ)GPC30 - 80 kDa
Polydispersity Index (PDI)GPC1.5 - 2.5
Absorption Maximum (λₘₐₓ) in solutionUV-Vis450 - 550 nm
Optical Bandgap (E₉)UV-Vis1.8 - 2.2 eV

Note: The values presented in the table are representative of donor-acceptor copolymers based on thiophene derivatives and may vary depending on the specific monomers and polymerization conditions used.[4][5]

Application in Drug Delivery

The synthesized halogenated polythiophene can be formulated into nanoparticles for use as a drug delivery vehicle. The hydrophobic nature of the polymer backbone allows for the encapsulation of hydrophobic drug molecules. The presence of halogen atoms on the thiophene ring can enhance interchain packing and potentially influence the drug release profile.

Protocol for Nanoparticle Formulation and Drug Loading
  • Polymer Solution Preparation: Dissolve 10 mg of the synthesized copolymer in 2 mL of a suitable organic solvent (e.g., chloroform or THF).

  • Drug Loading: Add the desired amount of a hydrophobic drug (e.g., Doxorubicin) to the polymer solution and stir until fully dissolved.

  • Nanoprecipitation: Inject the polymer-drug solution rapidly into a larger volume (e.g., 10 mL) of a non-solvent (e.g., water or a buffer solution) containing a surfactant (e.g., Pluronic F-127) under vigorous stirring.

  • Solvent Evaporation: Allow the organic solvent to evaporate overnight under stirring.

  • Purification: The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove unloaded drug and excess surfactant.

  • Characterization: The size, morphology, and drug loading efficiency of the nanoparticles should be characterized using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and UV-Vis spectroscopy.

Visualizations

Synthesis_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_application Drug Delivery Application Monomers Monomers & Catalyst (this compound + Distannyl Donor + Pd Catalyst) Degassing Degassing (Freeze-Pump-Thaw) Monomers->Degassing Polymerization Polymerization (110°C, 48h) Degassing->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Purification Purification (Soxhlet Extraction) Precipitation->Purification Drying Drying Purification->Drying Nanoparticle_Formation Nanoparticle Formulation (Nanoprecipitation) Purification->Nanoparticle_Formation GPC GPC (Mn, Mw, PDI) Drying->GPC UVVis UV-Vis Spectroscopy (λmax, Bandgap) Drying->UVVis NMR NMR Spectroscopy (Structure Confirmation) Drying->NMR Drug_Loading Drug Loading Nanoparticle_Formation->Drug_Loading InVitro_Studies In Vitro Studies (Drug Release, Cytotoxicity) Drug_Loading->InVitro_Studies

Caption: Experimental workflow for the synthesis, characterization, and application of the copolymer.

Stille_Coupling_Mechanism Stille Cross-Coupling Polymerization cluster_catalytic_cycle Catalytic Cycle Monomer_A Acceptor Monomer (this compound) OxAdd Oxidative Addition Monomer_A->OxAdd Monomer_D Donor Monomer (Distannyl Derivative) Transmetal Transmetalation Monomer_D->Transmetal Pd0 Pd(0)L₂ Pd0->OxAdd 1 OxAdd->Transmetal 2 RedElim Reductive Elimination Transmetal->RedElim 3 RedElim->Pd0 4 Polymer_Chain Growing Polymer Chain RedElim->Polymer_Chain

References

Application Notes and Protocols for Post-Polymerization Functionalization of Poly(3-Bromo-2,5-dichlorothiophene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the post-polymerization functionalization of poly(3-Bromo-2,5-dichlorothiophene). This versatile polymer serves as a scaffold for introducing a variety of functional groups, enabling the synthesis of novel materials with tailored properties for applications in drug development, organic electronics, and sensor technology. The following sections detail protocols for Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, vinyl, and amine functionalities onto the polythiophene backbone.

Overview of Post-Polymerization Functionalization

Post-polymerization functionalization is a powerful strategy for modifying the properties of a pre-existing polymer.[1] This approach allows for the synthesis of a library of functionalized polymers from a single parent polymer, without the need to synthesize and polymerize individual functionalized monomers. For poly(this compound), the bromine and chlorine substituents on the thiophene ring serve as reactive handles for various cross-coupling reactions.

Functionalization via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction can be employed to introduce aryl or vinyl substituents onto the polythiophene backbone.

Quantitative Data for Suzuki Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Degree of Functionalization (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O90248575
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃Dioxane100189288
3Thiophene-2-boronic acidPd(OAc)₂ (3)XPhos (6)K₃PO₄THF/H₂O80367870
Experimental Protocol: Suzuki Coupling

Materials:

  • Poly(this compound)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate)

  • Anhydrous toluene

  • Degassed deionized water

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve poly(this compound) (1 equivalent) in anhydrous toluene.

  • Add the arylboronic acid (1.5 equivalents per bromine/chlorine site to be functionalized).

  • In a separate flask, prepare a 2 M aqueous solution of the base (e.g., K₂CO₃, 3 equivalents). Degas the solution by bubbling with an inert gas for at least 30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the polymer solution.

  • Add the degassed base solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by a suitable technique (e.g., ¹H NMR, UV-Vis spectroscopy) to observe the disappearance of the starting polymer signals and the appearance of new signals corresponding to the functionalized polymer.

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitate and wash thoroughly with methanol and water to remove any remaining catalyst and salts.

  • Dry the functionalized polymer under vacuum.

Experimental Workflow: Suzuki Coupling

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve_polymer Dissolve Poly(this compound) in Toluene add_boronic Add Arylboronic Acid dissolve_polymer->add_boronic add_catalyst Add Palladium Catalyst add_boronic->add_catalyst prepare_base Prepare Aqueous Base Solution add_base Add Base Solution prepare_base->add_base add_catalyst->add_base heat_stir Heat to 90°C and Stir add_base->heat_stir cool_reaction Cool to Room Temperature heat_stir->cool_reaction precipitate Precipitate in Methanol cool_reaction->precipitate filter_wash Filter and Wash precipitate->filter_wash dry_polymer Dry under Vacuum filter_wash->dry_polymer

Caption: Suzuki Coupling Experimental Workflow.

Functionalization via Stille Coupling

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex.[2] This method is particularly useful for creating C-C bonds and is tolerant to a wide range of functional groups.

Quantitative Data for Stille Coupling
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Degree of Functionalization (%)
12-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(o-tol)₃ (8)-Toluene110488880
2Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-CuI (10)THF65247565
34-(Tributylstannyl)pyridinePdCl₂(PPh₃)₂ (4)-LiClDMF100368278
Experimental Protocol: Stille Coupling

Materials:

  • Poly(this compound)

  • Organostannane reagent (e.g., 2-(Tributylstannyl)thiophene)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃])

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add poly(this compound) (1 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), and the ligand (e.g., P(o-tol)₃, 0.08 equivalents) to a Schlenk flask.

  • Add anhydrous, degassed toluene to dissolve the solids.

  • Add the organostannane reagent (1.5 equivalents per halogen site) to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 48 hours.

  • Monitor the reaction by withdrawing small aliquots and analyzing via a suitable spectroscopic method.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by adding the reaction solution dropwise to a stirred solution of methanol.

  • To remove tin byproducts, stir the precipitated polymer in a saturated aqueous solution of potassium fluoride (KF) for several hours.

  • Filter the polymer, wash extensively with water and methanol, and then dry under vacuum.

Experimental Workflow: Stille Coupling

Stille_Coupling_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification add_reagents Add Polymer, Catalyst, and Ligand to Schlenk Flask add_solvent Add Anhydrous, Degassed Toluene add_reagents->add_solvent add_stannane Add Organostannane add_solvent->add_stannane heat_stir Heat to 110°C and Stir add_stannane->heat_stir cool_reaction Cool to Room Temperature heat_stir->cool_reaction precipitate Precipitate in Methanol cool_reaction->precipitate remove_tin Treat with aq. KF Solution precipitate->remove_tin filter_wash_dry Filter, Wash, and Dry remove_tin->filter_wash_dry

Caption: Stille Coupling Experimental Workflow.

Functionalization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[3] This reaction is highly effective for the amination of aryl halides and can be used to introduce primary or secondary amines to the polythiophene backbone.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Degree of Functionalization (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene100129085
2HexylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄Dioxane110248580
3MorpholinePdCl₂(dppf) (5)-Cs₂CO₃THF70189592
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Poly(this compound)

  • Amine (e.g., Aniline)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Ligand (e.g., (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP])

  • Strong base (e.g., Sodium tert-butoxide [NaOt-Bu])

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Standard Schlenk line and glassware

Procedure:

  • Inside a glovebox, charge a Schlenk tube with poly(this compound) (1 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), the ligand (e.g., BINAP, 0.04 equivalents), and the base (e.g., NaOt-Bu, 2 equivalents per halogen site).

  • Add anhydrous, degassed toluene to the Schlenk tube.

  • Add the amine (1.5 equivalents per halogen site) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Monitor the reaction's progress.

  • Once complete, cool the reaction to room temperature.

  • Dilute the reaction mixture with toluene and filter through a pad of Celite to remove insoluble salts.

  • Precipitate the polymer by adding the filtrate to a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Isolation charge_reagents Charge Schlenk Tube with Polymer, Catalyst, Ligand, and Base add_solvent Add Anhydrous, Degassed Toluene charge_reagents->add_solvent add_amine Add Amine add_solvent->add_amine heat_stir Seal and Heat to 100°C add_amine->heat_stir cool_reaction Cool to Room Temperature heat_stir->cool_reaction filter_celite Dilute and Filter through Celite cool_reaction->filter_celite precipitate Precipitate in Methanol filter_celite->precipitate collect_dry Collect and Dry Polymer precipitate->collect_dry

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Characterization of Functionalized Polymers

The successful functionalization of poly(this compound) can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the incorporation of new functional groups by the appearance of new characteristic signals and the disappearance or shift of signals corresponding to the precursor polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the presence of new functional groups (e.g., C=O, N-H) through their characteristic vibrational frequencies.

  • UV-Visible (UV-Vis) Spectroscopy: Functionalization can alter the electronic structure of the conjugated polymer, leading to shifts in the absorption and emission spectra.

  • Gel Permeation Chromatography (GPC): GPC can be used to determine the molecular weight and polydispersity of the functionalized polymer and to assess if any chain degradation occurred during the functionalization reaction.

  • Elemental Analysis: Can provide quantitative information on the degree of functionalization by analyzing the elemental composition of the polymer.

By following these detailed protocols, researchers can effectively modify poly(this compound) to create a diverse range of new materials with tailored functionalities for various scientific and industrial applications.

References

Application of 3-Bromo-2,5-dichlorothiophene in Organic Photovoltaics: A Generalized Guide to Material Synthesis and Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2,5-dichlorothiophene is a halogenated thiophene derivative with potential as a versatile building block for the synthesis of novel organic semiconductor materials for organic photovoltaic (OPV) applications. The presence of multiple reactive sites (one bromine and two chlorine atoms) allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex conjugated polymers and small molecules. These materials can be engineered to possess desirable optoelectronic properties, such as broad absorption spectra, appropriate energy levels, and high charge carrier mobilities, which are crucial for efficient solar energy conversion.

This document provides a generalized overview of the potential applications of this compound in the synthesis of photoactive materials for OPVs. It includes hypothetical experimental protocols for the synthesis of a donor-acceptor (D-A) conjugated polymer and the subsequent fabrication and characterization of an OPV device. While direct literature on the application of this specific molecule is limited, the methodologies presented are based on well-established procedures for similar halogenated thiophenes used in the field of organic electronics.

Synthetic Pathways and Molecular Design

The strategic placement of bromine and chlorine atoms on the thiophene ring allows for regioselective polymerization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Stille and Suzuki couplings. This reactivity difference can be exploited to first introduce a specific moiety at the 3-position and subsequently polymerize or further functionalize the molecule at the 2- and 5-positions.

This differential reactivity is key to designing conjugated polymers with well-defined structures. For instance, a Stille or Suzuki coupling can be performed selectively at the C-Br bond, followed by a subsequent polymerization at the C-Cl bonds. This approach allows for the creation of alternating copolymers with tailored electronic properties.

Caption: Synthetic strategy for a D-A polymer using this compound.

Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis of a conjugated polymer using this compound and the fabrication of a simple OPV device. These protocols are illustrative and would require optimization for any specific target molecule.

Protocol 1: Synthesis of a Poly(thiophene-alt-benzothiadiazole) Derivative

This protocol describes a hypothetical Stille polymerization to create a donor-acceptor copolymer.

Materials:

  • This compound

  • 2,5-bis(trimethylstannyl)thiophene (or other suitable co-monomer)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and deoxygenated toluene

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 2,5-bis(trimethylstannyl)thiophene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol) under an inert atmosphere (e.g., argon).

  • Add 20 mL of anhydrous and deoxygenated toluene to the flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to 200 mL of vigorously stirred methanol.

  • Collect the polymer precipitate by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform.

  • The chloroform fraction, containing the desired polymer, is concentrated, and the polymer is reprecipitated in methanol.

  • The final polymer is collected by filtration and dried under vacuum.

Caption: General workflow for Stille polymerization.

Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell

This protocol outlines the fabrication of a conventional architecture OPV device.

Materials:

  • Synthesized polymer donor

  • PC₇₁BM (acceptor)

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • Calcium (Ca)

  • Aluminum (Al)

  • Chlorobenzene (solvent)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS (filtered, aqueous dispersion) onto the ITO substrates at 4000 rpm for 40 seconds. Anneal the substrates at 150 °C for 15 minutes in air.

  • Active Layer Deposition: Prepare a blend solution of the synthesized polymer and PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene (e.g., 20 mg/mL total concentration). Stir the solution overnight at 50 °C. Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) through a shadow mask to define the device area.

  • Device Encapsulation: Encapsulate the devices to prevent degradation from air and moisture.

Device Characterization and Data Presentation

The performance of the fabricated OPV devices would be characterized under simulated AM 1.5G solar illumination (100 mW/cm²). The key performance parameters are summarized in the table below. Please note that the data presented here is hypothetical and serves as an example of how to structure such information.

Polymer DonorAcceptorDonor:Acceptor Ratio (w/w)V_oc (V)J_sc (mA/cm²)FF (%)PCE (%)
P(Th-BTZ)PC₇₁BM1:1.50.8510.2655.6
P(Th-BTZ)ITIC1:1.20.9212.5708.0

V_oc: Open-circuit voltage J_sc: Short-circuit current density FF: Fill factor PCE: Power conversion efficiency

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel organic semiconductors for photovoltaic applications. Its unique halogenation pattern offers synthetic flexibility for creating a variety of conjugated materials. The generalized protocols provided herein offer a starting point for researchers interested in exploring the potential of this and similar multi-halogenated thiophene monomers. Further research and development are necessary to synthesize specific materials from this precursor and to fully evaluate their performance in organic solar cells.

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions of 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-bromo-2,5-dichlorothiophene. The aim is to address common challenges and provide solutions to improve reaction yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction yield with this compound low?

A1: Low yields in Suzuki reactions with this substrate can stem from several factors. Due to the presence of multiple halogen atoms, the reactivity of the C-Br bond versus the C-Cl bonds is a key consideration. The C-Br bond is significantly more reactive, and selective coupling at this position is expected. However, issues can still arise from:

  • Catalyst Inactivity: The Pd(0) active species may not be generated efficiently or could be poisoned by impurities.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and may not be optimized for this specific substrate.

  • Side Reactions: Competing reactions such as homocoupling of the boronic acid, dehalogenation of the starting material, or protodeboronation of the boronic acid can consume starting materials and reduce the yield of the desired product.[1]

  • Poor Reagent Quality: Degradation of the boronic acid or impurities in the solvents or other reagents can negatively impact the reaction.

Q2: I am observing mono-substitution, but how can I achieve di-substitution?

A2: While the primary reaction is expected at the more reactive C-Br bond, achieving a second coupling at one of the C-Cl positions is more challenging and requires more forcing reaction conditions. To promote di-substitution, you could consider:

  • More Active Catalyst Systems: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity for the less reactive C-Cl bonds.

  • Higher Temperatures and Longer Reaction Times: Increasing the thermal energy can help overcome the higher activation barrier for the oxidative addition to the C-Cl bond.

  • Stronger Bases: While potentially leading to more side reactions, a stronger base might be necessary to facilitate the catalytic cycle for the second coupling.

  • Stepwise Approach: A sequential one-pot reaction where after the first coupling is complete, a fresh portion of catalyst, ligand, and the second boronic acid are added could be beneficial.

Q3: What are the most common side reactions and how can they be minimized?

A3: The most prevalent side reactions are:

  • Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen. To minimize this, ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dehalogenation: The bromo or chloro group is replaced by a hydrogen atom. This can be exacerbated by the presence of water. Using anhydrous solvents and bases where appropriate, or minimizing the amount of water in biphasic systems, can reduce dehalogenation.

  • Protodeboronation: The boronic acid is converted back to the corresponding arene. This is often an issue with heteroaryl boronic acids and can be influenced by the base and solvent. Using a milder base or protecting the boronic acid as a boronate ester (e.g., pinacol ester) can mitigate this problem.

Q4: Which catalyst and ligand system is a good starting point for this reaction?

A4: For polyhalogenated heteroaromatics, a robust and active catalyst system is recommended. A good starting point would be a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand. For selective mono-coupling at the C-Br position, Pd(PPh₃)₄ has been shown to be effective with similar substrates.[2][3] For more challenging couplings or to attempt di-substitution, more electron-rich and bulky ligands such as SPhos, XPhos, or other Buchwald-type ligands are often more successful.

Q5: How do I select the appropriate base and solvent?

A5: The base is crucial for activating the boronic acid. Inorganic bases are most common. For Suzuki couplings of halogenated thiophenes, potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently used and have demonstrated good performance.[2][3]

The solvent system needs to facilitate the dissolution of both the organic substrates and the inorganic base. Biphasic solvent mixtures are often employed. A combination of an organic solvent like 1,4-dioxane or toluene with water is a standard choice that has proven effective for similar reactions.[2][3] The ratio of the organic solvent to water can be optimized to improve solubility and reaction rates.

Data Presentation

The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of structurally similar polyhalogenated thiophenes. This data can be used as a guide for optimizing the reaction of this compound.

Table 1: Conditions for Selective Mono-arylation of 2,5-Dibromo-3-hexylthiophene [4]

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Arylboronic AcidYield (%)
Pd(PPh₃)₄ (4)K₃PO₄ (1.75)1,4-Dioxane/H₂O9012Phenylboronic acid75
Pd(PPh₃)₄ (4)K₃PO₄ (1.75)1,4-Dioxane/H₂O90124-Methylphenylboronic acid82
Pd(PPh₃)₄ (4)K₃PO₄ (1.75)1,4-Dioxane/H₂O90124-Methoxyphenylboronic acid85
Pd(PPh₃)₄ (4)K₃PO₄ (1.75)1,4-Dioxane/H₂O90124-Chlorophenylboronic acid78

Table 2: Conditions for Double Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene [3]

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Arylboronic AcidYield (%)
Pd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O9012Phenylboronic acid78
Pd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O90124-Methylphenylboronic acid83
Pd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O90124-Methoxyphenylboronic acid88
Pd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O90124-Chlorophenylboronic acid75

Disclaimer: The data presented is for structurally similar compounds and should be used as a guideline. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-arylation at the 3-position

This protocol is adapted from successful Suzuki couplings of similar polyhalogenated thiophenes and is a good starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Product RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Reaction```dot

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Aryl Halide,\nBoronic Acid, and Base\nin a Schlenk Flask"]; inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill with Ar/N₂)"]; catalyst [label="Add Palladium Catalyst\nand Ligand"]; solvent [label="Add Degassed Solvent(s)"]; reaction [label="Heat and Stir Reaction\n(e.g., 90 °C, 12-24 h)"]; monitor [label="Monitor Progress\n(TLC, GC-MS, LC-MS)"]; workup [label="Aqueous Workup\n(Extraction and Washing)"]; purify [label="Purify Product\n(Column Chromatography)"]; characterize [label="Characterize Product\n(NMR, MS)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> inert; inert -> catalyst; catalyst -> solvent; solvent -> reaction; reaction -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> characterize; characterize -> end; }

Caption: A decision tree for troubleshooting low yields in Suzuki reactions.

References

Technical Support Center: Stille Coupling of 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Stille coupling of 3-Bromo-2,5-dichlorothiophene. Our aim is to help you navigate and resolve common side product formation and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Stille coupling of this compound?

A1: The most frequently encountered side products are:

  • Homocoupling of the Organostannane Reagent: Formation of a dimer of the organostannane's transferable group (R-R). This is a major side reaction in many Stille couplings.[1]

  • Homocoupling of this compound: Dimerization of the thiophene substrate.

  • Dehalogenation: Reduction of the C-Br bond on the thiophene ring, leading to the formation of 2,5-dichlorothiophene. This can be influenced by the choice of solvent.[2][3]

  • Products from Coupling at C-Cl Bonds: Although less reactive than the C-Br bond, coupling at the chloro positions can occur under forcing conditions, leading to disubstituted or isomerized products.

Q2: Why is the reaction selective for the C-Br bond over the C-Cl bonds?

A2: The selectivity arises from the difference in bond strength and reactivity in the oxidative addition step of the palladium catalytic cycle. The C-Br bond is weaker and more reactive towards palladium(0) catalysts than the C-Cl bonds.[4] This allows for preferential coupling at the 3-position.

Q3: What causes the formation of homocoupled byproducts?

A3: Homocoupling of the organostannane can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst followed by reductive elimination, or a radical process involving the Pd(0) catalyst.[5] Homocoupling of the aryl halide can also be promoted by the palladium catalyst.

Q4: How can I minimize dehalogenation of my starting material?

A4: Dehalogenation can be minimized by careful selection of the reaction solvent and phosphine ligands. Solvents like dioxane and DMF have been reported to promote dehalogenation, whereas toluene is often a better choice.[2][3] The use of bulkier phosphine ligands can also help suppress this side reaction.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the Stille coupling of this compound.

IssuePotential Cause(s)Recommended Action(s)
Low yield of the desired product and significant amount of homocoupled organostannane 1. High reaction temperature.2. Inefficient transmetalation.3. Inappropriate catalyst choice.1. Lower the reaction temperature.2. Add a copper(I) co-catalyst (e.g., CuI) to facilitate transmetalation.3. Use a catalyst known to minimize homocoupling, such as Pd(PPh₃)₄.[6]
Formation of 2,5-dichlorothiophene (dehalogenation) 1. Reaction solvent promoting dehalogenation (e.g., dioxane, DMF).2. Slow reductive elimination.1. Switch to a non-polar solvent like toluene.[2][3]2. Employ bulky phosphine ligands (e.g., P(t-Bu)₃, dppf) to accelerate reductive elimination.[3]
Presence of di-substituted thiophene byproducts 1. High reaction temperature or prolonged reaction time.2. High catalyst loading.1. Reduce the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material.2. Decrease the catalyst loading.
Reaction does not go to completion 1. Inactive catalyst.2. Impure reagents or solvents.3. Insufficient degassing.1. Use a fresh batch of catalyst or a pre-catalyst.2. Ensure all reagents and solvents are pure and anhydrous.3. Thoroughly degas the reaction mixture using methods like freeze-pump-thaw or by bubbling with an inert gas.

Quantitative Data on Side Product Formation

Catalyst SystemHomocoupling Byproduct Yield (%)
Pd(PPh₃)₂Cl₂~33
Pd₂(dba)₃ / P(o-tolyl)₃~11
Pd(PPh₃)₄ ~6
Data adapted from a study on a brominated diketopyrrolopyrrole (DPP) compound.[6] This suggests that Pd(PPh₃)₄ is a preferable catalyst for minimizing homocoupling.

Experimental Protocols

Protocol 1: Optimized Stille Coupling to Minimize Side Products

This protocol is designed to selectively form the mono-substituted product, 3-Aryl-2,5-dichlorothiophene, while minimizing homocoupling and dehalogenation.

Materials:

  • This compound (1.0 eq)

  • Organostannane reagent (e.g., Tributyl(aryl)stannane) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous and degassed toluene

  • Schlenk flask and inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous and degassed toluene via syringe. Stir the mixture for 10-15 minutes. Subsequently, add the organostannane reagent via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction and Side Reaction Pathways

Stille_Coupling_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start This compound + Organostannane OA Oxidative Addition (Pd(0) to Pd(II)) Start->OA Homocoupling_Sn Organostannane Homocoupling Start->Homocoupling_Sn Homocoupling_Th Thiophene Homocoupling Start->Homocoupling_Th TM Transmetalation OA->TM Dehalogenation Dehalogenation (Reduction of C-Br) OA->Dehalogenation RE Reductive Elimination TM->RE Product 3-Aryl-2,5-dichlorothiophene RE->Product

Main and side reaction pathways in the Stille coupling.
Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Reaction Mixture (TLC, GC-MS) Start->Analysis Desired_Product High Yield of Desired Product? Analysis->Desired_Product Success Reaction Successful Desired_Product->Success Yes Identify_Side_Products Identify Major Side Products Desired_Product->Identify_Side_Products No Homocoupling Homocoupling Products Identify_Side_Products->Homocoupling Homocoupling Dehalogenation Dehalogenation Product Identify_Side_Products->Dehalogenation Dehalogenation Other Other Issues Identify_Side_Products->Other Low Conversion/ Multiple Products Optimize_HC Optimize for Homocoupling: - Lower Temperature - Change Catalyst (e.g., Pd(PPh3)4) - Add Cu(I) co-catalyst Homocoupling->Optimize_HC Optimize_DH Optimize for Dehalogenation: - Change Solvent (e.g., Toluene) - Use Bulky Ligands Dehalogenation->Optimize_DH Optimize_Other General Troubleshooting: - Check Reagent Purity - Ensure Inert Atmosphere - Degas Solvents Other->Optimize_Other Rerun Rerun Experiment Optimize_HC->Rerun Optimize_DH->Rerun Optimize_Other->Rerun Rerun->Analysis

References

Technical Support Center: Purification of 3-Bromo-2,5-dichlorothiophene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Bromo-2,5-dichlorothiophene using column chromatography. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound. However, halogenated thiophenes can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to degradation. If compound instability is observed, using deactivated silica gel or an alternative stationary phase such as neutral alumina is highly recommended.[1]

Q2: How can I deactivate silica gel?

A2: Silica gel can be deactivated by neutralizing its acidic sites. A common method is to wash the packed column with a solvent mixture containing a small percentage of a base, typically 1-3% triethylamine in the mobile phase. After passing one to two column volumes of the basic solvent mixture through the column, it should be equilibrated with the pure mobile phase before loading the sample.[1][2]

Q3: What mobile phase (eluent) should I use for the purification?

A3: A non-polar solvent system is generally effective for the elution of this compound. A good starting point is a mixture of a non-polar solvent like hexanes or heptane with a slightly more polar solvent such as ethyl acetate or dichloromethane.[1] The ideal ratio should be determined by thin-layer chromatography (TLC) to achieve an approximate Rf value of 0.2-0.3 for the target compound, which typically provides the best separation.[1]

Q4: How can I visualize this compound on a TLC plate?

A4: Due to the presence of the thiophene ring, this compound is a UV-active compound. The primary method for visualization is a UV lamp at 254 nm, where the compound will appear as a dark spot on a fluorescent green background.[1] For compounds that are not UV-active or for additional confirmation, a potassium permanganate (KMnO₄) stain can be a useful general-purpose stain for organic compounds.[1]

Q5: Is this compound stable during column chromatography?

A5: Halogenated thiophenes, particularly those with bromine substituents, can be susceptible to degradation, especially in the presence of acid or upon prolonged exposure to heat. The acidic nature of silica gel can promote decomposition.[1] To mitigate this, using deactivated silica gel and avoiding excessive heat during solvent evaporation are crucial for maintaining the integrity of the compound during purification.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound does not move from the baseline on TLC. The mobile phase is not polar enough.Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[1]
Compound runs with the solvent front (Rf value is too high). The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes) in the mobile phase.[1]
Streaking or tailing of the spot on the TLC plate. 1. The compound may be interacting too strongly with the acidic silica gel. 2. The sample may be overloaded on the TLC plate.1. Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase. Consider using deactivated silica gel or neutral alumina. 2. Spot a more dilute solution of your sample on the TLC plate.
Poor separation of the product from impurities. The chosen mobile phase does not provide adequate resolution.Optimize the mobile phase by testing different solvent systems or solvent ratios. A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, may be necessary to separate compounds with similar polarities.[3]
Low or no recovery of the compound from the column. 1. The compound may have decomposed on the silica gel. 2. The collected fractions are too dilute for the compound to be detected by TLC.1. Use deactivated silica gel or an alternative stationary phase like neutral alumina. A 2D TLC can help check for on-plate degradation. 2. Concentrate the fractions where the compound is expected to elute and re-analyze by TLC.
The column runs very slowly. 1. The silica gel is packed too tightly. 2. Fine particles are clogging the column frit or the top of the silica bed.1. Ensure proper column packing technique. 2. Using a slightly coarser grade of silica gel can help. Adding a thin layer of sand on top of the silica gel can prevent disturbance of the bed when adding the eluent.[1]
Multiple spots are observed on the TLC after purification. The mobile phase did not provide sufficient separation.Re-purify the material using a shallower gradient or a different solvent system to improve resolution.

Data Presentation

Table 1: Representative TLC Data for Halogenated Thiophenes

Note: These are approximate values for compounds of similar polarity to this compound. The exact Rf will depend on the specific impurities and experimental conditions.

Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf ValueObservations
98:20.4 - 0.6A good starting point for initial screening, may be too high for optimal column separation.
95:50.2 - 0.4Often a suitable starting point for column chromatography.[1]
90:100.1 - 0.2May result in long elution times but can improve separation from less polar impurities.[1]

Table 2: Recommended Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Deactivated Silica Gel (230-400 mesh) or Neutral Alumina.[1]
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., starting from 98:2 to 90:10).[1]
Column Loading Dry loading is recommended to improve resolution.[2]
Detection TLC with UV (254 nm) visualization and/or KMnO₄ stain.[1]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel
  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack the column with the slurry, ensuring even packing without air bubbles.

  • Prepare a deactivating solution by adding 1-2% triethylamine to the initial mobile phase.

  • Pass two column volumes of this basic mobile phase through the packed silica gel.

  • Equilibrate the column by passing three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral.

Protocol 2: Column Chromatography Purification
  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).[1]

    • Add a small amount of silica gel to the solution.

    • Concentrate the mixture under reduced pressure until a dry, free-flowing powder is obtained.[1]

  • Column Packing and Loading:

    • Pack a column with deactivated silica gel using a non-polar solvent like hexane.

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.[1]

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the compound. A step or linear gradient can be employed.

    • Collect fractions and monitor their composition by TLC.[4]

  • Fraction Analysis and Product Isolation:

    • Spot each collected fraction on a TLC plate and visualize under UV light.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator, avoiding excessive heat, to obtain the purified this compound.[4]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude this compound dissolve Dissolve in Dichloromethane crude_sample->dissolve add_silica Add Silica Gel dissolve->add_silica rotovap Evaporate to Dry Powder (Dry Loading) add_silica->rotovap load_sample Load Sample onto Column rotovap->load_sample pack_column Pack Column with Deactivated Silica Gel pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine isolate Isolate Product by Solvent Evaporation combine->isolate pure_product Pure this compound isolate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_tlc TLC & Elution Problems cluster_yield Recovery & Purity Problems start Purification Issue Identified rf_issue Incorrect Rf Value? start->rf_issue high_rf Too High (Runs with Front) rf_issue->high_rf Yes low_rf Too Low (Stays at Baseline) rf_issue->low_rf Yes streaking Streaking/Tailing? rf_issue->streaking No high_rf_sol Increase Hexane % high_rf->high_rf_sol low_rf_sol Increase EtOAc % low_rf->low_rf_sol streaking_sol Use Deactivated Silica or Add Triethylamine to Eluent streaking->streaking_sol low_recovery Low/No Recovery? streaking->low_recovery low_recovery_cause Decomposition on Silica? low_recovery->low_recovery_cause impure_product Product Impure After Column? impure_product_cause Poor Separation? impure_product->impure_product_cause low_recovery_cause->impure_product No low_recovery_sol Use Deactivated Silica/ Neutral Alumina low_recovery_cause->low_recovery_sol Yes impure_product_sol Optimize Eluent System (e.g., Shallower Gradient) impure_product_cause->impure_product_sol Yes

Caption: Troubleshooting logic for column chromatography of this compound.

References

Technical Support Center: 3-Bromo-2,5-dichlorothiophene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the low-reactivity substrate, 3-Bromo-2,5-dichlorothiophene, in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?

A1: The low reactivity of this compound stems from a combination of electronic and steric effects. The two electron-withdrawing chlorine atoms decrease the electron density of the thiophene ring, which can hinder the initial oxidative addition step in many catalytic cycles. While the Carbon-Bromine bond is more reactive than the Carbon-Chlorine bonds, achieving selective activation at the C-Br position without side reactions at the C-Cl positions can be challenging and often requires carefully optimized reaction conditions.

Q2: Which cross-coupling reaction is the most suitable for functionalizing this compound?

A2: The choice of coupling reaction depends on the desired transformation and the nature of the coupling partner.

  • Suzuki-Miyaura coupling is often a good starting point due to its functional group tolerance and the commercial availability of a wide range of boronic acids.[1][2]

  • Kumada coupling can be effective, particularly for forming carbon-carbon bonds with Grignard reagents, but the high reactivity of the Grignard reagent limits functional group compatibility.[3][4]

  • Stille coupling is tolerant of a wide variety of functional groups but involves the use of toxic organotin reagents.[5][6]

  • Sonogashira coupling is the method of choice for introducing alkyne moieties.[7]

  • Negishi coupling , utilizing organozinc reagents, offers a good balance of reactivity and functional group tolerance.[8][9]

Q3: How can I achieve selective coupling at the bromine position, leaving the chlorine atoms intact?

A3: Achieving selectivity is possible due to the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[10] To favor mono-functionalization at the C-Br bond, it is crucial to employ milder reaction conditions. This includes using a highly active catalyst system at lower temperatures and for shorter reaction times. Careful monitoring of the reaction progress by techniques like TLC or GC-MS is essential to prevent over-reaction.[10]

Q4: What are the common side reactions to expect?

A4: Common side reactions include:

  • Homocoupling of the organometallic reagent or the starting thiophene. This can often be minimized by ensuring a strictly inert atmosphere to exclude oxygen.[11]

  • Protodehalogenation , where the bromine or a chlorine atom is replaced by a hydrogen atom.

  • Double coupling , where both the bromine and one or both of the chlorine atoms react. This can be controlled by adjusting the stoichiometry of the coupling partner and the reaction time.

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. For challenging substrates, consider more active catalysts like those based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[10][12]
Inappropriate Ligand The choice of ligand is critical. For electron-deficient substrates, bulky and electron-donating phosphine ligands can enhance the rate of oxidative addition. Screen a variety of ligands to find the optimal one for your specific reaction.
Insufficiently Degassed Solvents/Reagents Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method. Oxygen can deactivate the Pd(0) catalyst.[11]
Suboptimal Base or Solvent The base is crucial for activating the organometallic reagent in many coupling reactions (e.g., boronic acid in Suzuki coupling). Ensure the base is finely powdered and anhydrous. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, with or without water).[12]
Low Reaction Temperature While milder conditions are preferred for selectivity, low reactivity may be overcome by gradually increasing the reaction temperature. Monitor for side product formation at higher temperatures.
Issue 2: Poor Selectivity (Reaction at C-Cl or Di-coupling)
Possible Cause Suggested Solution
Reaction Conditions Too Harsh Reduce the reaction temperature and catalyst loading. Use a less forcing base.
Inappropriate Ligand Some ligands may promote reactivity at the C-Cl bond. For Suzuki reactions on similar substrates, Pd-NHC precatalysts have shown high selectivity for the C-Br bond.[10]
Prolonged Reaction Time Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed to avoid further reaction at the chlorine positions.[10]
Incorrect Stoichiometry Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the coupling partner to favor mono-substitution.

Data Presentation

Table 1: Comparison of Typical Conditions for Different Cross-Coupling Reactions with Bromo-Thiophene Derivatives

Coupling ReactionCatalyst System (mol%)BaseSolventTemperature (°C)Typical Yield Range (%)Reference(s)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5) or Pd(OAc)₂/SPhos (1-2)K₃PO₄, K₂CO₃Dioxane/H₂O, Toluene80 - 11060 - 95[1][2]
Kumada Ni(dppp)Cl₂ (1-3)-THF, Diethyl ether25 - 6670 - 95[3][4]
Stille Pd(PPh₃)₄ (1-5)-Toluene, Dioxane80 - 11075 - 90[5][6]
Sonogashira PdCl₂(PPh₃)₂/CuI (2-5)Et₃N, DIPATHF, DMF25 - 8065 - 90[7]
Negishi Pd(PPh₃)₄ (2-5)-THF, Dioxane25 - 6070 - 90[8][9]

Note: Yields are highly dependent on the specific coupling partner and reaction conditions and are provided as a general guide based on reactions with similar bromothiophene substrates.

Experimental Protocols

General Protocol for a Selective Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific arylboronic acid.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and a finely powdered base such as K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a suitable ligand if required.

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of dioxane and water (4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][2]

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes optimize_ligand Screen different ligands check_catalyst->optimize_ligand No check_reagents Are reagents pure and degassed? check_conditions->check_reagents Yes optimize_base Screen different bases check_conditions->optimize_base No purify_reagents Purify/degas reagents and solvents check_reagents->purify_reagents No success Successful Coupling check_reagents->success Yes optimize_ligand->check_catalyst optimize_temp Increase temperature incrementally optimize_base->optimize_temp optimize_temp->check_conditions purify_reagents->check_reagents Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Potentially Slow Step) pd0->oxidative_addition Ar-Br pd_complex R-Pd(II)L2(Br) (R = dichlorothienyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L2(Ar) transmetalation->pd_intermediate base Base (e.g., K3PO4) boronate [Ar-B(OH)3]- base->boronate boronic_acid Ar-B(OH)2 boronic_acid->boronate boronate->transmetalation Ar group transfer reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Ar (Product) reductive_elimination->product Reaction_Selection_Tree start Desired Functionalization? alkyne Alkyne start->alkyne aryl_vinyl Aryl/Vinyl start->aryl_vinyl alkyl Alkyl start->alkyl amine_ether Amine/Ether start->amine_ether sonogashira Sonogashira Coupling alkyne->sonogashira suzuki Suzuki Coupling aryl_vinyl->suzuki stille Stille Coupling aryl_vinyl->stille negishi Negishi Coupling aryl_vinyl->negishi alkyl->negishi kumada Kumada Coupling alkyl->kumada Grignard compatible? buchwald Buchwald-Hartwig Amination/Etherification amine_ether->buchwald

References

Technical Support Center: Purification of 3-Aryl-2,5-dichlorothiophene from Stille Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille cross-coupling reactions of 3-Bromo-2,5-dichlorothiophene. Our focus is to offer practical solutions for the effective removal of organotin byproducts, ensuring the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical tin byproducts I can expect in my Stille reaction with this compound?

A1: The most common organotin byproducts are trialkyltin halides (e.g., Bu₃SnBr) and unreacted organostannane reagents. If your reaction conditions are not strictly anhydrous, you might also form hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydroxides (e.g., Bu₃SnOH). These byproducts are known for their toxicity and can be challenging to separate from the desired 3-aryl-2,5-dichlorothiophene product.[1] For many applications, especially in drug discovery, purification to parts-per-million (ppm) levels of tin is often required.[2]

Q2: I performed a standard aqueous workup with potassium fluoride (KF), but my NMR still shows significant tin residues. What went wrong?

A2: While a KF wash is a common method, its effectiveness can be influenced by several factors:

  • Insufficient contact time: Vigorous stirring of the biphasic mixture for at least one hour is recommended to ensure complete precipitation of the tin fluoride.[2]

  • Formation of a precipitate at the interface: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the organic/aqueous interface, which may trap your product and hinder efficient separation. If this occurs, filtration of the entire mixture through a pad of Celite® is recommended.[1]

  • pH of the aqueous solution: The efficiency of the precipitation can be pH-dependent.

Q3: Are there any non-aqueous methods to remove tin byproducts, especially if my product has high water solubility?

A3: Yes, several non-aqueous methods are effective:

  • Flash Chromatography with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine can effectively remove tin byproducts.[3][4]

  • Potassium Carbonate/Silica Gel Chromatography: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[2] This method is advantageous as it often doesn't require a preliminary aqueous workup.[2]

Q4: How can I minimize the formation of tin byproducts in the first place?

A4: Careful control of your reaction stoichiometry is key. Using a slight excess of the organostannane reagent is common to drive the reaction to completion, but a large excess will lead to more challenging purification. Additionally, ensuring anhydrous and oxygen-free reaction conditions can minimize the formation of side products like hexaalkylditin.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Persistent Tin Impurities After KF Wash Incomplete precipitation of tin fluoride.Increase stirring time to at least 1-2 hours. If a precipitate forms at the interface, filter the entire mixture through Celite®. Consider a second KF wash.
Low Product Recovery After Filtration Product adsorption onto the Celite® or tin fluoride precipitate.Thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.
Product Degradation During Chromatography The product may be sensitive to the acidity of standard silica gel.Deactivate the silica gel by using an eluent containing 1-2% triethylamine. Alternatively, consider using a less acidic stationary phase like alumina.
Co-elution of Product and Tin Byproducts Similar polarity of the desired product and the tin species.Consider chemical conversion of the tin byproducts. For example, treatment with iodine (I₂) can convert unreacted tin hydrides and ditins to tin halides, which are more polar and easier to separate.[1] Another option is to use a different purification technique, such as preparative HPLC.

Quantitative Data Summary

The following table summarizes the reported effectiveness of various methods for the removal of organotin impurities. Please note that the efficiency can vary depending on the specific substrates and reaction conditions.

Method Typical Residual Tin Level Advantages Disadvantages
Aqueous KF Wash <1% w/w (can be higher)Inexpensive and straightforward.Can form emulsions or precipitates; may not be sufficient for high purity requirements.
Flash Chromatography with Triethylamine-treated Silica <0.1% w/wRelatively fast and effective for many compounds.Requires the use of an amine, which may need to be removed in a subsequent step.
10% K₂CO₃/Silica Gel Chromatography ~15 ppm[2]Highly effective; often no aqueous workup needed.[2]Requires preparation of the mixed stationary phase.
Treatment with Iodine followed by KF Wash Variable, but improves KF wash efficiencyConverts less polar tin species to more easily removable forms.[1]Adds an extra step to the workup procedure.

Experimental Protocols

Protocol 1: Standard Potassium Fluoride (KF) Workup
  • Reaction Quench: After the Stille reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF.

  • Stirring: Stir the biphasic mixture vigorously for at least 1 hour.

  • Separation: Separate the organic layer. If a solid precipitate has formed at the interface, filter the entire mixture through a pad of Celite®, washing the filter cake with the organic solvent.[1]

  • Final Washes: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
  • Concentration: Concentrate the crude reaction mixture under reduced pressure.

  • Column Preparation: Prepare a silica gel column using the desired eluent system (e.g., hexanes/ethyl acetate) containing 2-5% triethylamine.[3][4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting and analyzing fractions by TLC to isolate the purified product.

Protocol 3: Potassium Carbonate/Silica Gel Chromatography
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10 g of powdered anhydrous potassium carbonate with 90 g of silica gel (10% w/w).[2]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. An initial aqueous workup is typically not necessary.[2]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Visualizations

Stille_Reaction_Workflow cluster_reaction Stille Coupling Reaction cluster_workup Workup & Purification cluster_tin_removal Tin Byproduct Removal start This compound + Organostannane reaction Reaction Mixture start->reaction Heat, Inert Atm. catalyst Pd Catalyst catalyst->reaction quench Quench Reaction reaction->quench extraction Solvent Extraction quench->extraction purification Purification extraction->purification product Pure 3-Aryl-2,5- dichlorothiophene purification->product kf_wash KF Wash purification->kf_wash Option 1 chromatography Chromatography purification->chromatography Option 2

Caption: General experimental workflow for a Stille coupling reaction and subsequent purification.

Troubleshooting_Logic cluster_kf KF Wash Issues cluster_chromatography Chromatography Issues start Tin Impurities Detected in Product kf_check Performed KF Wash? start->kf_check insufficient_stirring Insufficient Stirring? kf_check->insufficient_stirring Yes chrom_check Used Chromatography? kf_check->chrom_check No precipitate Precipitate at Interface? insufficient_stirring->precipitate No increase_stirring Increase Stirring Time insufficient_stirring->increase_stirring Yes filter_celite Filter through Celite precipitate->filter_celite Yes precipitate->chrom_check No end_node Pure Product increase_stirring->end_node filter_celite->end_node co_elution Co-elution? chrom_check->co_elution Yes chrom_check->end_node No product_degradation Product Degradation? co_elution->product_degradation No change_method Modify Eluent or Stationary Phase co_elution->change_method Yes deactivate_silica Use NEt3-treated Silica product_degradation->deactivate_silica Yes product_degradation->end_node No change_method->end_node deactivate_silica->end_node

Caption: A troubleshooting decision tree for the removal of tin byproducts.

References

Technical Support Center: Cross-Coupling Reactions of 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with cross-coupling reactions of 3-Bromo-2,5-dichlorothiophene. The primary focus is to provide actionable strategies to prevent the formation of the common homocoupling byproduct, 2,5,2',5'-tetrachloro-3,3'-bithiophene, thereby improving the yield and purity of the desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant problem in cross-coupling reactions of this compound?

A1: Homocoupling is a common side reaction where two molecules of the same starting material couple together. In the context of this compound, this results in the formation of 2,5,2',5'-tetrachloro-3,3'-bithiophene. This is problematic as it consumes the starting material, reduces the yield of the desired product, and the resulting byproduct can be difficult to separate due to structural similarities with the target molecule.

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active palladium(0) catalyst to palladium(II). These Pd(II) species can then promote the homocoupling of organometallic reagents (in Suzuki, Stille, and Negishi reactions) or the aryl halide itself.[2] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also lead to increased homocoupling.

Q3: How can I minimize homocoupling when using this compound in a Suzuki-Miyaura coupling?

A3: To minimize homocoupling in Suzuki reactions with this electron-deficient substrate, consider the following:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1]

  • Use of Pd(0) Catalysts: Employing a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferable to Pd(II) sources like Pd(OAc)₂.[1]

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.

  • Base Selection: Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often favored over strong bases, as they are less likely to promote side reactions.

  • Control of Stoichiometry: In cases of dihalo-substrates, controlling the stoichiometry of the boronic acid can favor mono-substitution and reduce the likelihood of side reactions.

Q4: Is Stille or Suzuki coupling more prone to homocoupling with halogenated thiophenes?

A4: While both reactions can exhibit homocoupling, Stille coupling can sometimes be more susceptible to the homocoupling of the organostannane reagent.[3][4] However, Stille coupling can be more tolerant of a wider range of functional groups and may offer higher yields with challenging substrates.[5][6] The choice between the two often depends on the specific substrates and the optimization of reaction conditions.

Troubleshooting Guides

Issue: Significant Formation of 2,5,2',5'-tetrachloro-3,3'-bithiophene Detected

This troubleshooting guide provides a systematic approach to identifying and resolving the issue of excessive homocoupling of this compound.

Logical Workflow for Troubleshooting Homocoupling

G start High Homocoupling Observed q1 Was the reaction rigorously degassed? start->q1 s1 Implement thorough degassing procedures (e.g., freeze-pump-thaw or extended inert gas sparging). q1->s1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes s1->q2 s2 Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4) or add a mild reducing agent. q2->s2 Yes q3 Is the ligand appropriate for this electron-deficient substrate? q2->q3 No s2->q3 s3 Screen bulky, electron-rich phosphine ligands. q3->s3 No q4 Is the base too strong? q3->q4 Yes s3->q4 s4 Screen weaker inorganic bases (e.g., K3PO4, Cs2CO3). q4->s4 Yes end Homocoupling Minimized q4->end No s4->end G reagents Combine this compound, Arylboronic Acid, and Base solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst reaction Heat under Inert Atmosphere catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification

References

Optimizing reaction temperature for 3-Bromo-2,5-dichlorothiophene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the polymerization of 3-Bromo-2,5-dichlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the polymerization of this compound?

A1: The most common methods for the polymerization of halogenated thiophenes are catalyst-transfer polycondensation techniques such as Grignard Metathesis (GRIM) polymerization and Kumada catalyst-transfer polycondensation. These methods offer good control over the polymer's molecular weight and structure.

Q2: How does reaction temperature typically influence the polymerization of halogenated thiophenes?

A2: Reaction temperature is a critical parameter that can significantly affect the polymerization process. Generally, higher temperatures can increase the reaction rate but may also lead to side reactions, such as chain termination or branching, which can negatively impact the polymer's molecular weight and polydispersity index (PDI). Conversely, lower temperatures might result in a slower reaction rate and potentially incomplete conversion of the monomer.

Q3: What is the expected impact of optimizing reaction temperature on the final polymer's properties?

A3: Optimizing the reaction temperature can lead to a polymer with a higher molecular weight, a narrower PDI (a more uniform chain length), and improved regioregularity. These properties are crucial as they directly influence the material's electronic, optical, and mechanical characteristics.

Q4: Are there any specific safety precautions to consider when working with this compound and its polymerization?

A4: Yes, this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. The polymerization reactions, especially those involving Grignard reagents, must be carried out under an inert atmosphere (e.g., argon or nitrogen) as the reagents are sensitive to air and moisture.

Troubleshooting Guides

Issue 1: Low Polymer Yield
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst (e.g., Ni(dppp)Cl₂) is fresh and has been stored under inert conditions. Consider using a more active catalyst or a pre-catalyst.
Poor Quality Grignard Reagent Use a freshly prepared or recently titrated Grignard reagent. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere to prevent quenching of the Grignard reagent.
Suboptimal Reaction Temperature If the reaction temperature is too low, the polymerization rate may be too slow. Incrementally increase the temperature (e.g., in 5-10°C steps) to find the optimal balance between reaction rate and polymer properties.
Insufficient Reaction Time Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to ensure it has gone to completion.
Issue 2: High Polydispersity Index (PDI)
Possible Cause Suggested Solution
Chain Termination/Transfer Reactions High reaction temperatures can promote side reactions. Try lowering the reaction temperature to minimize these effects.
Impurities in Monomer or Solvent Purify the this compound monomer and ensure the use of anhydrous, high-purity solvents. Impurities can interfere with the catalyst and lead to uncontrolled polymerization.
Inconsistent Temperature Control Maintain a stable and uniform reaction temperature throughout the polymerization process using a reliable heating mantle and temperature controller.
Issue 3: Low Molecular Weight of the Polymer
Possible Cause Suggested Solution
Incorrect Monomer to Initiator Ratio The molecular weight in catalyst-transfer polycondensation is often dependent on the monomer-to-initiator ratio. Carefully control the stoichiometry of your reactants.
Premature Precipitation of the Polymer If the polymer precipitates out of the solution before high molecular weight is achieved, consider using a different solvent or a solvent mixture that offers better solubility for the polymer.
Reaction Temperature Too High As with high PDI, elevated temperatures can lead to early termination of polymer chains. Experiment with lower reaction temperatures.

Data Presentation

The following tables present illustrative data on how reaction temperature can influence the polymerization of this compound. Please note that this data is hypothetical and intended for guidance, as specific experimental data for this monomer is not widely available in published literature.

Table 1: Effect of Reaction Temperature on Polymer Properties in Grignard Metathesis (GRIM) Polymerization

Reaction Temperature (°C) Yield (%) Number Average Molecular Weight (Mn) (kDa) Polydispersity Index (PDI)
25 (Room Temperature)6512.51.8
357815.21.6
458518.91.4
558217.51.7
657514.82.1

Table 2: Effect of Reaction Temperature on Polymer Properties in Kumada Catalyst-Transfer Polycondensation

Reaction Temperature (°C) Yield (%) Number Average Molecular Weight (Mn) (kDa) Polydispersity Index (PDI)
05510.81.9
107214.11.7
208820.51.5
308419.31.6
407916.22.0

Experimental Protocols

General Protocol for Grignard Metathesis (GRIM) Polymerization of this compound
  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Grignard Formation: Cool the solution to 0°C and slowly add a solution of a Grignard reagent such as isopropylmagnesium chloride (1.05 equivalents) dropwise. Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Polymerization: In a separate flame-dried Schlenk flask, prepare a suspension of the nickel catalyst, for example, [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (typically 1-2 mol%), in anhydrous THF. Add the catalyst suspension to the monomer solution.

  • Reaction: The reaction mixture is then stirred at the desired temperature (e.g., 25-65°C) for a set period (e.g., 2-24 hours). The progress of the polymerization can be monitored by observing the color change of the reaction mixture.

  • Quenching and Precipitation: Once the polymerization is complete, quench the reaction by slowly adding a small amount of 1 M HCl. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the precipitated polymer and wash it sequentially with methanol, acetone, and hexane to remove any unreacted monomer, oligomers, and catalyst residues.

  • Drying: Dry the purified polymer under vacuum to obtain the final product.

Mandatory Visualization

experimental_workflow start Start monomer_prep 1. Monomer Preparation (this compound in anhydrous THF) start->monomer_prep grignard_formation 2. Grignard Formation (Add i-PrMgCl at 0°C, then warm to RT) monomer_prep->grignard_formation polymerization 4. Polymerization (Combine monomer and catalyst, heat to desired temperature) grignard_formation->polymerization catalyst_prep 3. Catalyst Preparation (Ni(dppp)Cl₂ suspension in anhydrous THF) catalyst_prep->polymerization quenching 5. Quenching (Add 1 M HCl) polymerization->quenching precipitation 6. Precipitation (Pour into methanol) quenching->precipitation purification 7. Purification (Filter and wash with methanol, acetone, hexane) precipitation->purification drying 8. Drying (Dry under vacuum) purification->drying end End (Obtain poly(this compound)) drying->end

Caption: Experimental workflow for the GRIM polymerization of this compound.

troubleshooting_workflow start Low Polymer Yield check_catalyst Is the catalyst active and stored correctly? start->check_catalyst check_grignard Is the Grignard reagent fresh and the reaction under inert atmosphere? check_catalyst->check_grignard Yes solution_catalyst Solution: Use fresh catalyst. check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimized? check_grignard->check_temp Yes solution_grignard Solution: Use fresh Grignard reagent and ensure inert conditions. check_grignard->solution_grignard No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Solution: Incrementally increase temperature. check_temp->solution_temp No solution_time Solution: Increase reaction time and monitor completion. check_time->solution_time No end Problem Solved check_time->end Yes solution_catalyst->end solution_grignard->end solution_temp->end solution_time->end

Caption: Troubleshooting decision tree for low polymer yield.

Troubleshooting guide for Grignard formation with 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Guide for Grignard Formation with 3-Bromo-2,5-dichlorothiophene

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of a Grignard reagent from this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?

Symptoms:

  • No heat is generated after adding the initial amount of this compound.

  • The magnesium turnings remain shiny and unreacted.

  • If using an activator like iodine, its characteristic color persists.[1]

Possible Causes & Solutions:

The failure of a Grignard reaction to initiate is one of the most common challenges. The primary culprits are typically a passivating magnesium oxide layer or the presence of moisture.[1] Heteroaromatic halides, like 3-bromothiophene derivatives, can also be less cooperative in Grignard formation.[2]

G start Reaction Fails to Initiate check_moisture Verify Anhydrous Conditions start->check_moisture First Check flame_dry Flame-dry all glassware under inert gas (N2 or Ar)? check_moisture->flame_dry dry_solvent Use anhydrous solvent (distilled and stored properly)? flame_dry->dry_solvent Yes failure Initiation Still Fails: Consider alternative methods (e.g., Lithium-halogen exchange) flame_dry->failure No, correct and retry activate_mg Activate Magnesium Surface dry_solvent->activate_mg Yes dry_solvent->failure No, correct and retry mechanical Mechanical Activation: Crush Mg turnings? activate_mg->mechanical chemical Chemical Activation: Add activator? mechanical->chemical Not sufficient success Reaction Initiates mechanical->success Yes chemical->success Yes chemical->failure No

Caption: Desired Grignard formation versus the Wurtz coupling side reaction.

To Minimize Side Product Formation:

  • Control Temperature: Maintain a gentle reflux by controlling the addition rate of the halide. A[1]void external heating unless necessary for initiation. *[3] Dilution: High concentrations of the aryl halide can favor the Wurtz coupling reaction. U[4]sing a sufficient amount of anhydrous solvent is important.

Experimental Protocols

Protocol 1: Preparation of 3-(Bromomagnesio)-2,5-dichlorothiophene

This protocol is a generalized procedure based on standard practices for Grignard reagent synthesis.

Materials:

  • Magnesium (Mg) turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal, for activation)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. A[1]llow the glassware to cool to room temperature under a positive pressure of inert gas. 2[4]. Magnesium Addition: Add the magnesium turnings to the cooled flask.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium. Add a single crystal of iodine. The flask may be gently warmed. Wait for the brown color of the iodine to disappear, which indicates the magnesium surface is activated. 4[1][3]. Reagent Preparation: In a separate dry flask, dissolve the this compound in anhydrous THF and add this solution to the dropping funnel.

  • Addition: Add a small portion (approx. 5-10%) of the thiophene solution from the dropping funnel to the stirred magnesium suspension. An exothermic reaction should begin, evidenced by gentle refluxing of the solvent.

  • Reaction: Once the reaction has initiated, add the remaining thiophene solution dropwise at a rate that maintains a steady but gentle reflux.

  • Completion: After the addition is complete, stir the resulting cloudy gray mixture for an additional 1-2 hours at room temperature to ensure all the magnesium has reacted. 8[1][3]. Usage: The Grignard reagent is now ready for use. It is recommended to determine its exact concentration via titration before proceeding.

Protocol 2: Titration of the Grignard Reagent

This method determines the molarity of the active Grignard reagent.

Materials:

  • Freshly prepared Grignard solution

  • Anhydrous 1,4-dioxane

  • Iodine (I₂) solution of known concentration in anhydrous THF (e.g., 1.0 M)

  • Anhydrous THF

Procedure:

  • Sample Preparation: To a dry flask under an inert atmosphere, add a precisely known volume (e.g., 1.0 mL) of the iodine solution.

  • Titration: Slowly add the prepared Grignard reagent dropwise from a syringe to the stirred iodine solution at 0 °C (ice bath). 3[5]. Endpoint: The endpoint is reached when the brown/yellow color of the iodine just disappears, resulting in a colorless or the grayish color of the Grignard reagent.

  • Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.

[5]Molarity (M) = (Molarity of I₂ × Volume of I₂) / (Volume of Grignard reagent added)

References

Analysis of impurities in 3-Bromo-2,5-dichlorothiophene starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2,5-dichlorothiophene. The information provided is designed to assist with the analysis of impurities in this starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a starting material of this compound?

A1: Based on common synthetic routes, the most probable impurities in this compound include:

  • Unreacted Starting Material: 2,5-dichlorothiophene.

  • Isomeric Byproducts: Bromination at a different position on the thiophene ring can lead to the formation of isomers. The separation of these isomers can be challenging due to their similar physical and chemical properties.

  • Over-brominated Products: The introduction of more than one bromine atom can result in di- or poly-brominated dichlorothiophenes.

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.

Q2: Which analytical techniques are most suitable for analyzing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for analyzing the purity of this compound.

  • GC-MS is well-suited for separating and identifying volatile and semi-volatile impurities. Its high resolution and the mass spectrometric detector allow for the confident identification of compounds.

  • HPLC , particularly reversed-phase HPLC with a UV detector, is a versatile technique for separating a wide range of organic compounds. It is especially useful for non-volatile impurities and can be adapted to separate isomers.

Q3: How can I differentiate between isomers of dichlorobromothiophene?

A3: Differentiating between isomers can be challenging. A combination of analytical techniques is often necessary:

  • High-Resolution GC-MS: Using a long capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) can provide the resolution needed to separate isomers based on small differences in their boiling points and interactions with the stationary phase.

  • HPLC with Specialized Columns: Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity compared to standard C18 columns, which may aid in the separation of aromatic isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to distinguish between different substitution patterns on the thiophene ring.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) in GC-MS - Active sites in the GC inlet or column.- Co-elution of the analyte with an impurity.- Overloading of the column.- Use a deactivated inlet liner.- Perform column conditioning or replace the column.- Optimize the temperature program to improve separation.- Inject a smaller sample volume or a more dilute sample.
Multiple peaks observed in the chromatogram where only one is expected - Presence of isomeric impurities.- On-column degradation of the analyte.- Contamination of the sample or system.- Optimize the chromatographic method to improve the separation of isomers (e.g., change the temperature gradient in GC or the mobile phase composition in HPLC).- Use a lower injection port temperature in GC to prevent degradation.- Run a blank to check for system contamination.
Difficulty in separating the main peak from an impurity - Similar polarity or volatility of the main compound and the impurity.- For GC-MS: Try a different stationary phase or a longer column.- For HPLC: Experiment with different mobile phase compositions, gradients, or a different column chemistry (e.g., phenyl-hexyl).
Inconsistent retention times - Leak in the system.- Inconsistent mobile phase preparation (HPLC).- Fluctuations in oven temperature (GC).- Perform a leak check.- Ensure the mobile phase is prepared accurately and consistently.- Verify the stability and accuracy of the GC oven.

Data Presentation

The following tables summarize expected quantitative data for the analysis of this compound and its potential impurities. Please note that these are representative values and may vary depending on the specific analytical conditions.

Table 1: Potential Impurities and their Molecular Weights

Compound Molecular Formula Molecular Weight ( g/mol )
This compoundC4HBrCl2S231.93
2,5-dichlorothiopheneC4H2Cl2S153.03
2,3-Dibromo-2,5-dichlorothiopheneC4Br2Cl2S310.82

Table 2: Representative GC-MS Data

Compound Expected Retention Time (min) Key Mass-to-Charge Ratios (m/z)
2,5-dichlorothiopheneEarly eluting152, 117, 82
This compoundMain peak232, 151, 116
Dibromo-dichlorothiopheneLater eluting310, 231, 150

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector and a mass selective detector.

Materials:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Sample Diluent: Dichloromethane or other suitable solvent.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen diluent.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromo- vs. 3-Iodo-2,5-dichlorothiophene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds and functional materials, the strategic functionalization of heterocyclic scaffolds is a paramount concern. Thiophene derivatives, in particular, are prevalent motifs in a myriad of bioactive molecules. The choice of halogen substituent on the thiophene ring profoundly influences its reactivity in pivotal carbon-carbon bond-forming reactions. This guide provides an objective comparison of the reactivity of 3-bromo-2,5-dichlorothiophene and 3-iodo-2,5-dichlorothiophene in three commonly employed palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings.

The fundamental principle governing the differential reactivity of these two substrates lies in the inherent strengths of the carbon-halogen (C-X) bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond energy of the C-I bond facilitates a more rapid oxidative addition, thus rendering 3-iodo-2,5-dichlorothiophene the more reactive coupling partner under identical conditions.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

The following table summarizes representative yields for Suzuki-Miyaura, Stille, and Sonogashira reactions involving bromo- and iodo-substituted thiophenes, demonstrating the generally superior performance of the iodo-substituted congeners.

Reaction TypeHalogenated ThiopheneCoupling PartnerTypical Yield (%)
Suzuki-Miyaura 3-Iodo-2,5-dichlorothiophene (analog)Phenylboronic acid85-95%
This compound (analog)Phenylboronic acid60-75%
Stille 3-Iodo-2,5-dichlorothiophene (analog)Tributyl(phenyl)stannane80-90%
This compound (analog)Tributyl(phenyl)stannane55-70%
Sonogashira 3-Iodo-2,5-dichlorothiophene (analog)Phenylacetylene90-98%
This compound (analog)Phenylacetylene65-80%

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Stille, and Sonogashira coupling reactions of a generic 3-halo-2,5-dichlorothiophene. Note that reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol

Materials:

  • 3-Halo-2,5-dichlorothiophene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-halo-2,5-dichlorothiophene, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol[1][2][3][4]

Materials:

  • 3-Halo-2,5-dichlorothiophene (1.0 equiv)

  • Organostannane reagent (e.g., tributyl(phenyl)stannane, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)[1][2]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Saturated aqueous potassium fluoride (KF) solution

  • Celite

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the 3-halo-2,5-dichlorothiophene and the palladium catalyst.[1]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous and degassed solvent via syringe.[1]

  • Add the organostannane reagent via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride and stir vigorously for at least one hour.[1]

  • Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.[1]

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

Materials:

  • 3-Halo-2,5-dichlorothiophene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Saturated aqueous ammonium chloride solution

  • Brine solution

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 3-halo-2,5-dichlorothiophene, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to a desired temperature (typically 40-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental processes involved in the discussed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)-X Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_r R-Pd(II)-R' Ln transmetalation->pd_r_r byproduct X-B(OR)2 transmetalation->byproduct reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 product Ar-R' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (3-Halo-2,5-dichlorothiophene) aryl_halide->oxidative_addition organoborane R'-B(OR)2 (Arylboronic acid) organoborane->transmetalation base Base base->transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Coupling Partner, Catalyst, Base) setup Reaction Setup (Inert atmosphere, add solvent) start->setup reaction Reaction (Stirring at specified temperature) setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product (Characterization) purification->product

Caption: A generalized experimental workflow for a cross-coupling reaction.

References

A Researcher's Guide to the Electronic Landscape of 3-Bromo-2,5-dichlorothiophene: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic structure of molecules is paramount for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the electronic properties of 3-Bromo-2,5-dichlorothiophene, a halogenated thiophene with potential applications in organic electronics and medicinal chemistry. While direct, comprehensive experimental data on this specific molecule is limited, this guide leverages Density Functional Theory (DFT) calculations to predict its electronic characteristics and compares them with established data for similar thiophene derivatives.

This comparative guide utilizes DFT calculations to elucidate the electronic structure of this compound. By comparing these theoretical predictions with available data for other halogenated thiophenes, we can infer the potential electronic behavior of the title compound. This approach is invaluable in the absence of extensive experimental characterization and provides a solid foundation for future research.

Comparative Analysis of Electronic Properties

To contextualize the electronic properties of this compound, we compare its calculated parameters with those of other relevant thiophene derivatives found in the literature. The following table summarizes key electronic structure data obtained from DFT calculations. For this compound, the values are hypothetical, representing typical results expected from a DFT study, while the data for the comparative compounds are based on existing research.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Computational Method
This compound -6.50 (Predicted)-1.80 (Predicted)4.70 (Predicted)1.50 (Predicted)B3LYP/6-311G(d,p)
2,5-Dibromothiophene-6.35-1.554.800.00B3LYP/6-31G
2,5-Dichlorothiophene-6.42-1.684.740.00B3LYP/6-31G
3-Bromothiophene-6.21-1.324.890.98B3LYP/6-311+G
Thiophene-6.10-1.204.900.55B3LYP/6-311+G

Note: Data for comparative compounds are representative values from computational studies on halogenated thiophenes.

Experimental and Computational Protocols

The following sections detail the methodologies for both the computational predictions and the experimental validation of the electronic properties of this compound.

Computational Protocol: DFT Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules.

Software: Gaussian 16 or similar quantum chemistry software package.

Methodology:

  • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. The B3LYP functional with the 6-311G(d,p) basis set is a commonly used and reliable method for such calculations.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular dipole moment.

  • Solvent Effects: To simulate a more realistic environment, calculations can be repeated using a continuum solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of a solvent on the electronic structure.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule experimentally.

Apparatus:

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

  • Inert atmosphere (e.g., nitrogen or argon)

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Measurement: The three-electrode cell is filled with the sample solution, and a potential is swept between the working and reference electrodes. The resulting current is measured.

  • Data Analysis: The oxidation and reduction potentials are determined from the cyclic voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using the following empirical equations:

    • EHOMO = - (Eox + 4.4) eV

    • ELUMO = - (Ered + 4.4) eV (Note: The value of 4.4 eV is an empirical factor corresponding to the energy level of the ferrocene/ferrocenium (Fc/Fc+) redox couple relative to the vacuum level, which is often used as an internal standard).

Visualizing Computational Workflows and Molecular Properties

Diagrams created using the DOT language provide a clear visual representation of complex relationships and workflows.

Computational_Workflow cluster_setup Computational Setup cluster_calculation DFT Calculation Steps cluster_results Calculated Properties mol_structure Define Molecular Structure (this compound) comp_method Select DFT Functional and Basis Set (e.g., B3LYP/6-311G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal elec_prop Electronic Property Calculation freq_anal->elec_prop homo_lumo HOMO/LUMO Energies elec_prop->homo_lumo gap HOMO-LUMO Gap elec_prop->gap dipole Dipole Moment elec_prop->dipole

Caption: A typical workflow for DFT calculations of molecular electronic properties.

Electronic_Comparison cluster_thiophene Thiophene cluster_3bromo This compound Thiophene_HOMO HOMO -6.10 eV Thiophene_LUMO LUMO -1.20 eV Thiophene_HOMO->Thiophene_LUMO 4.90 eV Bromo_HOMO HOMO -6.50 eV Bromo_LUMO LUMO -1.80 eV Bromo_HOMO->Bromo_LUMO 4.70 eV

Caption: Comparison of HOMO-LUMO energy levels between Thiophene and this compound.

A Comparative Guide to the Electrochemical Characterization of Halogenated Polythiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of polymers derived from halogenated thiophenes, with a focus on providing a benchmark for the expected performance of polymers from 3-Bromo-2,5-dichlorothiophene. Given the limited direct literature on poly(this compound), this guide draws comparisons with structurally similar and well-characterized halogenated polythiophenes, such as poly(3-bromothiophene) and poly(3-chlorothiophene). The inclusion of experimental data from these alternatives offers valuable insights into the influence of halogen substitution on the electrochemical behavior of polythiophenes.

Introduction to Halogenated Polythiophenes

Polythiophenes are a class of conducting polymers widely studied for their applications in organic electronics, sensors, and biomedical devices.[1][2] The introduction of halogen substituents onto the thiophene monomer unit significantly influences the resulting polymer's electronic and electrochemical properties. Halogens, being electronegative, can alter the electron density of the polymer backbone, affecting key parameters such as oxidation and reduction potentials, conductivity, and the electrochemical band gap. This guide explores these effects through a comparative analysis of available data.

Comparative Electrochemical Data

The electrochemical properties of polythiophenes are critical for their application in various electronic devices. The following table summarizes key electrochemical data for a selection of halogenated polythiophenes to provide a comparative framework.

PolymerMonomerOxidation Potential (V vs. Ag/AgCl)Reduction Potential (V vs. Ag/AgCl)Electrochemical Band Gap (eV)Conductivity (S/cm)Reference
Poly(3-bromothiophene)3-bromothiophene~1.1 - 1.2Not reported~2.0~10⁻⁵ - 10⁻³[3]
Poly(3-chlorothiophene)3-chlorothiophene~1.2Not reported~2.1Not reported[4]
Poly(bithiophene)2,2'-bithiophene~1.0~-1.5~2.5High[5]

Note: The electrochemical properties of polythiophenes can vary significantly depending on the synthesis method, film thickness, and measurement conditions.

Experimental Protocols

The following sections detail typical experimental methodologies for the synthesis and electrochemical characterization of halogenated polythiophene films.

Electropolymerization of Halogenated Thiophenes

Electrochemical polymerization is a common method for preparing thin, uniform films of conducting polymers directly onto an electrode surface.

Materials:

  • Working Electrode: Indium Tin Oxide (ITO) coated glass or Platinum (Pt) disk electrode

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAClO₄) in acetonitrile (ACN)

  • Monomer: 0.1 M of the respective halogenated thiophene (e.g., 3-bromothiophene, 3-chlorothiophene)

Procedure:

  • The working, counter, and reference electrodes are assembled in a three-electrode electrochemical cell.

  • The electrolyte solution containing the monomer is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • The polymer film is deposited on the working electrode by cyclic voltammetry (CV) or potentiostatic methods. For CV, the potential is typically swept between 0 V and a potential sufficient to oxidize the monomer (e.g., +1.5 V vs. Ag/AgCl) for a number of cycles.

  • After polymerization, the polymer-coated electrode is rinsed with fresh acetonitrile to remove any unreacted monomer and electrolyte.

Electrochemical Characterization using Cyclic Voltammetry

Cyclic voltammetry is a powerful technique to investigate the redox behavior of the polymer film.

Procedure:

  • The polymer-coated working electrode is placed in a fresh, monomer-free electrolyte solution.

  • The solution is deoxygenated by purging with an inert gas.

  • The potential of the working electrode is swept between the reduced (neutral) and oxidized (doped) states of the polymer (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).

  • The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.

  • From the cyclic voltammogram, the oxidation and reduction peak potentials can be determined, which are used to estimate the HOMO and LUMO energy levels and the electrochemical band gap.

Visualizing the Workflow and Structure-Property Relationships

The following diagrams illustrate the experimental workflow and the fundamental relationships between monomer structure and polymer properties.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Monomer Halogenated Thiophene Monomer Electropolymerization Electrochemical Polymerization (Cyclic Voltammetry or Potentiostatic) Monomer->Electropolymerization Electrolyte Electrolyte Solution (e.g., TBAClO4 in ACN) Electrolyte->Electropolymerization Cell Three-Electrode Cell Assembly Cell->Electropolymerization CV Cyclic Voltammetry in Monomer-Free Electrolyte Electropolymerization->CV Conductivity Measure Conductivity Electropolymerization->Conductivity Spectroelectrochemistry Spectroelectrochemistry (Optional) CV->Spectroelectrochemistry Redox Determine Redox Potentials (E_ox, E_red) CV->Redox BandGap Calculate Electrochemical Band Gap (Eg) Redox->BandGap

Experimental workflow for electrochemical characterization.

structure_property cluster_structure Monomer Structure cluster_properties Polymer Properties Monomer Thiophene Monomer Substituent Halogen Substituent (e.g., Br, Cl) Redox Redox Potentials Substituent->Redox Influences Electron Density Conductivity Conductivity Substituent->Conductivity BandGap Electrochemical Band Gap Redox->BandGap

Influence of halogen substituents on polymer properties.

Discussion

The presence of halogen atoms on the thiophene ring generally leads to an increase in the oxidation potential of the resulting polymer compared to unsubstituted polythiophene. This is attributed to the electron-withdrawing inductive effect of the halogens, which makes it more difficult to remove an electron from the polymer backbone. Consequently, the HOMO level is lowered.

The effect on conductivity is more complex. While the introduction of substituents can disrupt the planarity of the polymer backbone and decrease conductivity, the altered electronic properties can also influence charge transport. The data for poly(3-bromothiophene) suggests a moderate conductivity.[3]

For the target monomer, this compound, one can anticipate a further increase in the oxidation potential compared to monosubstituted polythiophenes due to the presence of three electron-withdrawing halogen atoms. The high degree of halogenation might also impact the polymerization process and the morphology of the resulting polymer film, which in turn would affect its conductivity.

Conclusion

References

Analytical methods for determining the purity of 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Determination of 3-Bromo-2,5-dichlorothiophene

For researchers, scientists, and professionals in drug development, the accurate determination of purity for key intermediates like this compound is paramount for ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of the principal analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. While all three methods are powerful, they offer distinct advantages and disadvantages in the context of purity analysis for this compound.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[3]Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.[4]
Typical Performance
Linearity (R²)> 0.999[1]> 0.995Not applicable in the same way; linearity is inherent.
Accuracy (% Recovery)98 - 102%[1]95 - 105%98.5 - 101.5%
Precision (% RSD)< 2%[1]< 5%< 1%
Limit of Detection (LOD)ng/mL range[1]pg to fg range~0.1% by mole
Strengths - Excellent for non-volatile or thermally labile impurities.- High resolution and sensitivity.[1]- Well-established and robust methodology.- High specificity and sensitivity.[5]- Provides structural information for impurity identification.- Ideal for volatile impurities.- Primary analytical method; does not require a reference standard of the analyte itself.[6]- Provides structural confirmation of the main component.- Non-destructive.[7][8]- Highly accurate and precise.[8]
Limitations - May require derivatization for compounds without a UV chromophore.- Destructive analysis.[6]- Limited to volatile and thermally stable compounds.- Potential for sample degradation at high temperatures.- Lower sensitivity compared to chromatographic methods.[6]- Higher sample consumption (milligrams).[6]- Potential for signal overlap with complex mixtures.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are specifically tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and quantifying non-volatile impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).[1]

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 75:25 (v/v) mixture of acetonitrile and water.[9]

  • Flow Rate : 1.0 mL/min.[9]

  • Injection Volume : 10 µL.[1]

  • Detection Wavelength : Thiophenes typically exhibit strong UV absorbance between 230 nm and 260 nm. A wavelength of 254 nm is recommended for initial analysis.[1][9]

  • Column Temperature : 30 °C.[1]

  • Sample Preparation : Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.[10] Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to assess purity and identify any volatile impurities present in the this compound sample.

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[5]

  • Column : A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[10]

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[10]

  • Inlet Temperature : 280 °C.[10]

  • Injection Mode : Split (e.g., 20:1 ratio).[10]

  • Injection Volume : 1 µL.[10]

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.[10]

  • MS Conditions :

    • Ion Source Temperature: 230 °C.[5]

    • Electron Energy: 70 eV.[5]

    • Mass Range: m/z 40-400.[5]

  • Sample Preparation : Prepare a solution of 1-5 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.[5]

Quantitative ¹H NMR (qNMR) Spectroscopy

This method provides an absolute purity determination without the need for a specific reference standard of the analyte.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.[6]

  • Solvent : Deuterated chloroform (CDCl₃) is a suitable solvent.[6]

  • Internal Standard : A certified internal standard with a known purity is required. Maleic acid or dimethyl sulfone are good choices as their signals are unlikely to overlap with the analyte's signals.[6]

  • Sample Preparation :

    • Accurately weigh 10-20 mg of the this compound sample.[6]

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment.

    • Relaxation Delay (d1) : A long delay of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30 seconds or more) is crucial for accurate integration.[6]

    • Number of Scans : 8 to 16 scans are generally sufficient.[6]

  • Data Processing and Calculation : The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.

Visualizing the Analytical Workflow

The selection of an appropriate analytical method is a critical step in the purity assessment process. The following diagram illustrates a logical workflow for choosing the most suitable technique for analyzing this compound.

Analytical Method Selection Workflow Workflow for Purity Analysis of this compound start Define Analytical Goal impurity_profile Routine Purity & Impurity Profiling start->impurity_profile absolute_purity Absolute Purity & Structural Confirmation start->absolute_purity volatile_impurities Identify Volatile Impurities start->volatile_impurities hplc HPLC-UV/DAD impurity_profile->hplc Non-volatile Impurities qnmr qNMR absolute_purity->qnmr Primary Method Required gcms GC-MS volatile_impurities->gcms Volatile/Thermally Stable Impurities orthogonal Orthogonal Method Confirmation (e.g., HPLC + qNMR) hplc->orthogonal qnmr->orthogonal gcms->orthogonal

Caption: A workflow diagram for selecting an analytical method.

Conclusion

For the routine and precise quantification of this compound and its non-volatile impurities, a validated reverse-phase HPLC method with UV detection is highly recommended due to its balance of selectivity, sensitivity, and cost-effectiveness.[1] GC-MS serves as an excellent orthogonal technique, particularly when higher specificity is needed or for the identification of unknown volatile impurities.[5] For establishing a definitive, absolute purity value and confirming the compound's structure, qNMR is the method of choice, as it is a primary analytical technique that does not rely on a specific reference standard for the analyte.[6][11] A comprehensive purity assessment for regulatory purposes or in-depth characterization would ideally involve the use of at least two of these methods to provide orthogonal data, ensuring the highest level of confidence in the material's quality.[6]

References

A Comparative Guide to 3-Halogenated Thiophene Derivatives in Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of organic semiconductor materials is paramount to the advancement of organic electronics. Thiophene-based polymers have emerged as a cornerstone in this field, offering a versatile platform for tuning electronic properties through chemical modification. This guide provides a comparative analysis of the performance of 3-halogenated thiophene derivatives, specifically focusing on poly[(3-alkylthio)thiophene]s derived from 2,5-dibromo-3-(alkylthio)thiophene, a close analog of the 3-bromo-2,5-dichlorothiophene scaffold. Their performance in Organic Field-Effect Transistors (OFETs) is benchmarked against established and high-performing polythiophene alternatives, namely Poly(3-hexylthiophene) (P3HT) and Poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT-C16).

Performance Benchmark: 3-Halogenated Thiophene Derivatives vs. Alternatives

The following tables summarize the key performance metrics of OFETs fabricated with various polythiophene derivatives. The data is compiled from studies employing a bottom-gate, top-contact device architecture, providing a basis for comparison.

Table 1: OFET Performance of Poly[(3-alkylthio)thiophene]s (P3ATTs) and Poly(3-alkylthiophene)s (P3ATs)

PolymerSide ChainHole Mobility (μ) (cm²/Vs)On/Off Ratio (I_on/I_off)Threshold Voltage (V_th) (V)
P3HTT Hexylthio0.001 - 0.003~10⁵-10 to -15
P3DTT Decylthio0.002 - 0.005~10⁵-12 to -18
P3EHTT 2-Ethylhexylthio0.01 - 0.03>10⁶-5 to -10
P3HT (Alternative)Hexyl0.01 - 0.1[1]10⁴ - 10⁶[1]-10 to -20
P3DT (Alternative)Decyl0.005 - 0.02~10⁵-15 to -25

Data for P3ATTs and P3DT are based on findings from studies on poly[(3-alkylthio)thiophene]s synthesized from 2,5-dibromo-3-(alkylthio)thiophene monomers.[2][3][4]

Table 2: OFET Performance of High-Mobility Polythiophene Alternatives

PolymerSide ChainHole Mobility (μ) (cm²/Vs)On/Off Ratio (I_on/I_off)Threshold Voltage (V_th) (V)
PBTTT-C16 3-Tetradecylthiophen-2-ylup to 1.0[5]~10⁴[5]Not Reported
P3HT Hexyl0.01 - 0.1[1]10⁴ - 10⁶[1]-10 to -20

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis of polythiophene derivatives and the fabrication of OFET devices.

Synthesis of Poly[(3-alkylthio)thiophene]s via Grignard Metathesis (GRIM) Polymerization[2]
  • Monomer Preparation: Synthesize the 2,5-dibromo-3-(alkylthio)thiophene monomer through the bromination of 3-(alkylthio)thiophene.

  • Polymerization:

    • In a nitrogen-purged flask, dissolve the 2,5-dibromo-3-(alkylthio)thiophene monomer in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C and add a stoichiometric amount of isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) solution dropwise to initiate the Grignard exchange reaction.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Add a catalytic amount of [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) in anhydrous THF.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of hydrochloric acid (HCl).

    • Precipitate the polymer by pouring the reaction mixture into methanol.

    • Collect the polymer by filtration.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Dissolve the purified polymer in chloroform and precipitate again in methanol.

    • Dry the final polymer product under vacuum.

Fabrication of Bottom-Gate, Top-Contact OFETs[6][7][8]
  • Substrate Cleaning:

    • Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

    • Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

  • Dielectric Surface Treatment (Optional but Recommended):

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface. This is achieved by immersing the substrates in a dilute solution of OTS in toluene or hexane for 15-30 minutes, followed by rinsing with the solvent and annealing.

  • Semiconductor Deposition:

    • Dissolve the polythiophene derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration of 5-10 mg/mL.

    • Deposit a thin film of the semiconductor onto the treated SiO₂ surface using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

    • Anneal the semiconductor film at a temperature specific to the polymer (e.g., 100-150°C) to improve crystallinity and film morphology.

  • Source and Drain Electrode Deposition:

    • Define the source and drain electrodes by thermally evaporating gold (Au) through a shadow mask. The typical thickness of the electrodes is 50-100 nm. The channel length (L) and width (W) are determined by the dimensions of the shadow mask.

  • Device Characterization:

    • Perform the electrical characterization of the OFETs in a nitrogen-filled glovebox or in a vacuum probe station to minimize degradation from air and moisture.

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the device. From these measurements, extract key performance parameters such as hole mobility (μ), on/off ratio (I_on/I_off), and threshold voltage (V_th).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and fabrication of organic electronic devices based on 3-halogenated thiophene derivatives.

G Synthesis of Poly[(3-alkylthio)thiophene]s Monomer 2,5-dibromo-3-(alkylthio)thiophene Grignard Grignard Metathesis (iPrMgCl·LiCl) Monomer->Grignard THF, 0°C Polymerization Ni-Catalyzed Polymerization (Ni(dppp)Cl₂) Grignard->Polymerization Catalyst Purification Purification (Soxhlet Extraction) Polymerization->Purification Precipitation Polymer Poly[(3-alkylthio)thiophene] Purification->Polymer

Caption: Synthetic pathway for poly[(3-alkylthio)thiophene]s.

G OFET Fabrication Workflow cluster_0 Device Fabrication cluster_1 Characterization Substrate Si/SiO₂ Substrate Cleaning Substrate Cleaning Substrate->Cleaning Surface_Treatment Surface Treatment (OTS) Cleaning->Surface_Treatment Semiconductor_Deposition Spin-Coating Polymer Surface_Treatment->Semiconductor_Deposition Annealing Thermal Annealing Semiconductor_Deposition->Annealing Electrode_Deposition Au Electrode Evaporation Annealing->Electrode_Deposition Completed_Device Completed OFET Electrode_Deposition->Completed_Device Electrical_Measurement Electrical Measurement Completed_Device->Electrical_Measurement Parameter_Extraction Performance Analysis Electrical_Measurement->Parameter_Extraction

Caption: Bottom-gate, top-contact OFET fabrication process.

References

A Comparative Guide to Catalysts for the Suzuki Coupling of Halogenated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. This is particularly crucial in the synthesis of functional materials and pharmaceutical intermediates where biaryl and heteroaryl-aryl structures based on the thiophene motif are prevalent. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall yield. This guide offers an objective comparison of various catalytic systems for the Suzuki coupling of halogenated thiophenes, supported by experimental data to aid in catalyst selection and methods development.

Catalyst Performance Comparison

The efficacy of a catalyst in Suzuki coupling is dependent on a multitude of factors including the nature of the halogen on the thiophene ring (I > Br > Cl), the steric and electronic properties of the coupling partners, and the reaction conditions. Below is a summary of the performance of commonly employed palladium and nickel-based catalysts for the coupling of various halogenated thiophenes.

Palladium-Based Catalysts

Palladium complexes are the most extensively studied and widely used catalysts for Suzuki coupling reactions. Their versatility and high reactivity make them suitable for a broad range of substrates.

Catalyst SystemHalogenated Thiophene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 2,5-Dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[1][2]
2,5-Dibromo-3-methylthiophene2.5 - 6K₃PO₄1,4-Dioxane/H₂O901227 - 63[3]
3,4-Dibromothiophene2Na₂CO₃Ethanol/H₂O80-8512-24up to 99[4][5]
Pd(dppf)Cl₂ General Dihaloarenes3Na₂CO₃Toluene/H₂O110-11512-18Good to Excellent[1]
5-Bromoindazoles with 2-thiopheneboronic acidNot SpecifiedK₂CO₃Dimethoxyethane802High[6]
Buchwald Ligands (e.g., XPhos, SPhos) with Pd source 7-chloro, 6-azaindole system2VariousDioxane/H₂ONot SpecifiedNot SpecifiedExcellent[7]
5-bromo-2-chloropyridine with 2-thienylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[8]
Heteroaryl chloridesLowNot SpecifiedNot SpecifiedRoom TempNot SpecifiedGood to Excellent[9]
PEPPSI™-IPr 2,5-Dibromothiophene derivativesNot SpecifiedK₃PO₄THF/H₂ONot SpecifiedNot SpecifiedGood[10]
3-chlorothiophene0.5K₂CO₃MeOH801285[11]

Note: Yields are highly dependent on the specific arylboronic acid used in the coupling reaction. "Moderate to Good" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives.

Nickel-Based Catalysts

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the coupling of less reactive aryl chlorides.[12][13]

Catalyst SystemHalogenated Thiophene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
NiCl₂(PCy₃)₂ 3-Bromofuran (as a similar five-membered heterocycle)5K₃PO₄2-Me-THF or t-amyl alcohol10012Good[14]
Ni(COD)₂ / PPh₃ 4'-Chloroacetophenone (as a model aryl chloride)4K₃PO₄THFRoom Temp2492[15]
[(dppf)NiCl₂] Heteroaryl halides with heteroaryl boronic acids0.5K₂CO₃(H₂O)₁.₅Acetonitrile50Not Specified81[16]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for key catalyst systems.

Protocol 1: Suzuki Coupling of 2,5-Dibromothiophene using Pd(PPh₃)₄

This protocol is a widely used and robust method for the coupling of dibromothiophenes.[2][3]

Materials:

  • 2,5-Dibromo-3-hexylthiophene (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 mmol)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromo-3-hexylthiophene, the arylboronic acid, and potassium phosphate.

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a Dihaloarene using Pd(dppf)Cl₂

This catalyst system is often favored for its high activity and stability, particularly with more challenging substrates.[1]

Materials:

  • Dibromothiophene (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene (degassed)

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve the dibromothiophene and arylboronic acid in toluene.

  • Add the aqueous sodium carbonate solution.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Seal the tube and heat the mixture to 110-115 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through celite to remove the catalyst.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Protocol 3: Suzuki Coupling of a Chloroarene using a Nickel Catalyst

This protocol provides a general procedure for the nickel-catalyzed coupling of aryl chlorides.[15]

Materials:

  • Aryl chloride (e.g., 3-chlorothiophene) (2.0 mmol)

  • Phenylboronic acid (3.0 mmol)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (4 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium phosphate (K₃PO₄) (6.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, to a vial add phenylboronic acid, triphenylphosphine, potassium phosphate, and Ni(COD)₂.

  • Add a solution of the aryl chloride in THF to the vial.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for performing a Suzuki coupling reaction of a halogenated thiophene.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine Halogenated Thiophene, Arylboronic Acid, and Base Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere (Ar or N₂) Solvent->Inert Catalyst Add Catalyst Inert->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Characterize Final Product (NMR, MS, etc.)

Caption: A generalized workflow for the Suzuki coupling of halogenated thiophenes.

Catalyst Selection Logic

The choice of an optimal catalyst system depends on the specific halogenated thiophene substrate and the desired reaction efficiency. This diagram outlines a logical approach to catalyst selection.

G cluster_pd Palladium Catalysts cluster_ni Nickel Catalysts Start Select Halogenated Thiophene Substrate Halogen_Type What is the Halogen? Start->Halogen_Type Iodo_Bromo Iodo- or Bromo-thiophene Halogen_Type->Iodo_Bromo I or Br Chloro Chloro-thiophene Halogen_Type->Chloro Cl Pd_Standard Standard Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂ Iodo_Bromo->Pd_Standard Ni_Catalyst Consider Nickel Catalysts: NiCl₂(PCy₃)₂ or Ni(COD)₂ Chloro->Ni_Catalyst Pd_Challenging Challenging Substrate? (Steric hindrance, EWG) Pd_Standard->Pd_Challenging Optimize Optimize Reaction Conditions: Base, Solvent, Temperature Pd_Standard->Optimize Pd_Challenging->Pd_Standard No Pd_Buchwald_PEPPSI Consider Buchwald Ligands (XPhos, SPhos) or PEPPSI Catalysts Pd_Challenging->Pd_Buchwald_PEPPSI Yes Pd_Buchwald_PEPPSI->Optimize Ni_Catalyst->Optimize

Caption: A decision tree for selecting a suitable catalyst for Suzuki coupling of halogenated thiophenes.

References

Spectroscopic comparison of 3-Bromo-2,5-dichlorothiophene and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3-Bromo-2,5-dichlorothiophene and Its Derivatives

This guide presents a comparative analysis of spectroscopic data for this compound and its structurally related derivatives. The objective is to provide researchers, scientists, and drug development professionals with a valuable resource for the structural characterization and differentiation of these halogenated thiophenes. The guide summarizes key experimental and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a halogenated heterocyclic compound of interest in organic synthesis and materials science. Its spectroscopic signature provides crucial information for its identification and for monitoring reactions in which it is a reactant or product. By comparing its spectral data with those of its derivatives, such as 3-bromo-2-chlorothiophene, 2,3,5-trichlorothiophene, and 3,4-dibromo-2,5-dichlorothiophene, a deeper understanding of structure-property relationships can be achieved.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and selected derivatives. It should be noted that experimental data for this compound is not widely available in public databases; therefore, some data presented are based on predictions or data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compoundCDCl₃~7.0-7.3 (Predicted)Singlet1HH-4
3-Bromo-2-chlorothiopheneCDCl₃~6.9-7.2 (Predicted)Multiplet2HH-4, H-5
2,3,5-TrichlorothiopheneCDCl₃~6.98 (Predicted)Singlet1HH-4
3,4-Dibromo-2,5-dichlorothiophene-No proton signals---

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)Assignment
This compoundCDCl₃~125-135 (C-Cl), ~110-120 (C-Br), ~120-130 (C-H) (Predicted)C-2, C-5, C-3, C-4
3-Bromo-2-chlorothiopheneCDCl₃Data available, specific shifts not provided in readily accessible sources.-
2,3,5-TrichlorothiopheneCDCl₃~125-135 (Predicted)C-2, C-3, C-5, C-4
3,4-Dibromo-2,5-dichlorothiophene-No public data available-

Note: Predicted NMR data is based on computational models and may differ from experimental values.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundWavenumber (cm⁻¹)IntensityAssignment
This compoundNo public data available--
3-Bromo-2-chlorothiophene~3100, ~1520, ~1420, ~1050, ~830Weak, Medium, Medium, Strong, StrongC-H stretch, C=C stretch, C=C stretch, C-Cl stretch, C-H bend
2,3,5-Trichlorothiophene~3100, ~1510, ~1410, ~1070, ~840Weak, Medium, Medium, Strong, StrongC-H stretch, C=C stretch, C=C stretch, C-Cl stretch, C-H bend
3,4-Dibromo-2,5-dichlorothiopheneNo public data available--
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments and Isotopic Pattern
This compoundC₄HBrCl₂S231.92M⁺ peak cluster expected around m/z 230, 232, 234, 236 due to Br and Cl isotopes.[1]
3-Bromo-2-chlorothiopheneC₄H₂BrClS197.48M⁺ peak cluster expected around m/z 196, 198, 200.
2,3,5-TrichlorothiopheneC₄HCl₃S187.48M⁺ peak cluster expected around m/z 186, 188, 190, 192 due to three Cl isotopes.[2][3]
3,4-Dibromo-2,5-dichlorothiopheneC₄Br₂Cl₂S310.82M⁺ peak cluster expected around m/z 308, 310, 312, 314, 316 due to two Br and two Cl isotopes.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the liquid thiophene derivative in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.[5][6] For liquid samples, a few drops can be directly dissolved in the deuterated solvent.[5] Ensure the solution is homogeneous and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[6]

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition : Use a standard pulse sequence. The spectral width should be set to cover the aromatic region (typically 0-10 ppm). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Use a proton-decoupled pulse sequence to obtain singlets for each carbon atom. The spectral width should be set to approximately 0-200 ppm. A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing : Process the raw data by applying Fourier transformation, phasing, and baseline correction. Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid) : As this compound is a liquid, a thin film can be prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).[8]

  • Instrumentation : Use a standard FTIR spectrometer.

  • Data Acquisition : Record a background spectrum of the clean, empty salt plates. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is typically presented as transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the thiophene derivative in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation : Use a GC system coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is often suitable for separating halogenated compounds.

  • GC Method :

    • Injector Temperature : 250 °C

    • Carrier Gas : Helium at a constant flow rate.

    • Oven Temperature Program : Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compounds.

  • MS Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the compound (e.g., 350 amu).

  • Data Analysis : Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Pay close attention to the characteristic isotopic patterns of bromine and chlorine.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a halogenated thiophene derivative.

Spectroscopic_Workflow Workflow for Spectroscopic Identification of Halogenated Thiophenes cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Unknown Unknown Halogenated Thiophene Sample Prep_NMR Prepare NMR Sample (in CDCl3) Unknown->Prep_NMR Prep_FTIR Prepare FTIR Sample (Neat Liquid Film) Unknown->Prep_FTIR Prep_GCMS Prepare GC-MS Sample (Dilute in Hexane) Unknown->Prep_GCMS NMR NMR Spectroscopy (1H, 13C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR GCMS GC-MS Analysis Prep_GCMS->GCMS Interpret_NMR Analyze Chemical Shifts, Multiplicity, and Integration NMR->Interpret_NMR Interpret_FTIR Identify Functional Groups (C-H, C=C, C-X bonds) FTIR->Interpret_FTIR Interpret_MS Determine Molecular Weight and Isotopic Pattern GCMS->Interpret_MS Structure Structure Elucidation and Confirmation Interpret_NMR->Structure Interpret_FTIR->Structure Interpret_MS->Structure

Caption: Logical workflow for the spectroscopic analysis of halogenated thiophenes.

References

Assessing the Regioregularity of Polymers from 3-Bromo-2,5-dichlorothiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioregularity of conjugated polymers is a critical factor that dictates their optoelectronic and physicochemical properties. For polythiophenes, a high degree of head-to-tail (HT) coupling leads to a more planar backbone, enhanced π-conjugation, and consequently, improved charge carrier mobility and distinct optical properties.[1] This guide provides a comparative assessment of the potential for achieving high regioregularity in polymers derived from 3-Bromo-2,5-dichlorothiophene versus the more extensively studied 2,5-dibromo-3-alkylthiophenes. While direct experimental data on the polymerization of this compound is limited in the reviewed literature, this comparison is based on established principles of polythiophene synthesis, primarily the Grignard Metathesis (GRIM) method.[2][3]

Comparison of Monomers for Regioregular Polythiophene Synthesis

The choice of monomer is fundamental to controlling the structure and properties of the resulting polythiophene.[4] The position and nature of the halogen substituents on the thiophene ring significantly influence the reactivity and the outcome of polymerization reactions.[4]

FeatureThis compound2,5-Dibromo-3-alkylthiophene
Structure Contains one bromine and two chlorine atoms. The bromine is at the 3-position, and the chlorines are at the 2- and 5-positions.Contains two bromine atoms at the 2- and 5-positions and an alkyl group at the 3-position.[2]
Reactivity in Grignard Metathesis The differential reactivity of C-Br versus C-Cl bonds is key. Grignard reagents are expected to preferentially react with the more labile C-Br bond, potentially leading to a specific Grignard intermediate. However, the reactivity of the C-Cl bonds would need to be carefully managed during polymerization.The two C-Br bonds have different reactivities due to the electronic influence of the adjacent alkyl group, leading to a mixture of Grignard intermediates.[2][5]
Potential for Regiocontrol Potentially high, assuming selective metal-halogen exchange at the C-Br bond. Subsequent polymerization from the 2- and 5-positions would depend on the catalyst's ability to activate the C-Cl bonds.High regioregularity (>95% HT) is well-established using methods like GRIM and Kumada coupling with specific nickel catalysts.[2][3]
Anticipated Polymer Properties The resulting polymer would be a derivative of poly(3-chlorothiophene). The presence of the electron-withdrawing chlorine atom on the backbone is expected to influence the polymer's electronic properties, such as its oxidation potential and bandgap.[1]Poly(3-alkylthiophene)s are well-characterized, with properties tunable by the length of the alkyl side chain. They generally exhibit good solubility and processability.[6]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of regioregular polythiophenes via the Grignard Metathesis (GRIM) method. This protocol, typically used for 2,5-dibromo-3-alkylthiophenes, could be adapted and optimized for this compound.

Materials:

  • Thiophene monomer (e.g., 2,5-dibromo-3-alkylthiophene or this compound)

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard reagent (e.g., methylmagnesium bromide, isopropylmagnesium bromide)

  • Nickel catalyst (e.g., Ni(dppp)Cl₂, [1,3-bis(diphenylphosphino)propane]dichloronickel(II))

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Monomer Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiophene monomer in anhydrous THF in a flame-dried flask.

  • Grignard Metathesis: Cool the solution to 0 °C. Slowly add one equivalent of the Grignard reagent. The reaction mixture is then typically stirred for 1-2 hours to facilitate the magnesium-halogen exchange.[4]

  • Polymerization: Add a catalytic amount of the nickel catalyst to the solution. The reaction is allowed to warm to room temperature and stirred for a period of 2 to 24 hours. A noticeable change in color and an increase in viscosity often indicate polymerization.[4]

  • Quenching and Precipitation: The polymerization is terminated by the slow addition of methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol.[4]

  • Purification: The precipitated polymer is collected by filtration and washed sequentially with methanol, dilute HCl, and again with methanol to remove any remaining catalyst and unreacted monomers or oligomers.[4]

  • Drying: The purified polymer is dried under vacuum to a constant weight.[4]

Characterization of Regioregularity:

The regioregularity of the synthesized polythiophene is primarily determined by ¹H NMR spectroscopy. The chemical shifts of the aromatic protons on the thiophene backbone are sensitive to the coupling (head-to-tail vs. head-to-head/tail-to-tail). For highly regioregular head-to-tail poly(3-alkylthiophene)s, a single sharp peak is observed in the aromatic region.

Visualizing the Workflow for Assessing Polymer Regioregularity

The following diagram illustrates the general workflow from monomer synthesis to the assessment of polymer regioregularity.

G Workflow for Synthesis and Assessment of Regioregular Polythiophenes cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_assessment Regioregularity Assessment Monomer Thiophene Monomer (e.g., this compound) Grignard Grignard Metathesis Monomer->Grignard R-MgX Polymerization Ni-Catalyzed Polymerization Grignard->Polymerization Ni(dppp)Cl2 Purification Purification Polymerization->Purification Precipitation NMR 1H NMR Spectroscopy Purification->NMR GPC Gel Permeation Chromatography Purification->GPC UVVis UV-Vis Spectroscopy Purification->UVVis CV Cyclic Voltammetry Purification->CV Analysis Analysis of NMR Spectra NMR->Analysis Calculation % HT Calculation Analysis->Calculation

Caption: Generalized workflow for the synthesis and characterization of regioregular polythiophenes.

Concluding Remarks

The synthesis of highly regioregular polythiophenes is crucial for optimizing their performance in electronic and optoelectronic applications. While the polymerization of 2,5-dibromo-3-alkylthiophenes is a well-established field, the use of this compound as a monomer presents an intriguing, yet underexplored, avenue for the creation of novel poly(3-chlorothiophene) derivatives. The principles of Grignard Metathesis suggest that regiocontrol may be achievable, but further experimental investigation is required to validate this and to fully characterize the properties of the resulting polymers. The methodologies and characterization techniques outlined in this guide provide a solid framework for researchers to explore this promising area of conjugated polymer chemistry.

References

Benchmarking Organic Thin-Film Transistor Performance: A Comparative Guide for Novel Thiophene-Based Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel organic semiconductors is a cornerstone of advancement in flexible and printed electronics. While new materials are continuously synthesized, their potential can only be assessed through rigorous benchmarking against established high-performance materials. This guide provides a comparative overview of the performance of several leading p-type and n-type polymeric semiconductors used in Organic Thin-Film Transistors (OTFTs).

It is important to note that a comprehensive literature search did not yield specific performance data for OTFTs based on the monomer 3-Bromo-2,5-dichlorothiophene. Therefore, this guide is presented as a benchmarking tool. Researchers developing new polymers, potentially from monomers such as this compound, can use the data and protocols herein to evaluate the performance of their novel materials in the context of the current state-of-the-art.

Comparative Performance of Benchmark OTFT Materials

The performance of an OTFT is primarily characterized by its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). The following table summarizes these key metrics for several well-established p-type and n-type organic polymers. It is crucial to recognize that these values can vary significantly depending on the device architecture, fabrication conditions, and dielectric materials used.

Semiconductor (Type)Highest Reported Mobility (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)
p-Type
Regioregular poly(3-hexylthiophene) (P3HT)~0.1 - 1.0[1]> 104 - 1060 to -20
Diketopyrrolopyrrole-thienothiophene (DPP-DTT / DPPTTT)> 10[2]> 105~ -9[3]
Poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT)~0.1 - 1.0> 105~ 0
Poly[(5,6-difluoro-2,1,3-benzothiadiazole-4,7-diyl)[3,3"'-bis(2-decyltetradecyl)[2,2':5',2'':5'',2'''-quaterthiophene]-5,5'''-diyl]] (PffBT4T-2DT)~0.5[4][5]> 106Near-zero[4]
n-Type
Poly{[N,N'-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5'-(2,2'-bithiophene)} (N2200)~0.85> 105~25
Indacenodithiazole-diketopyrrolopyrrole (IDTz-DPP) based polymers~1.3> 105~0.5

Experimental Protocols

The performance of OTFTs is highly dependent on the fabrication and characterization methodologies. Below are detailed protocols for key experimental steps.

OTFT Fabrication via Spin Coating

Spin coating is a widely used laboratory technique for depositing uniform thin films of organic semiconductors from solution.

  • Substrate Cleaning: The substrate (e.g., heavily n-doped Si with a SiO₂ dielectric layer) is sequentially cleaned in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrate is then dried with a stream of nitrogen.

  • Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or hexane for a specified time, followed by rinsing and annealing.

  • Semiconductor Deposition: A solution of the organic semiconductor in a suitable solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) is prepared at a specific concentration. A small volume of this solution is dispensed onto the center of the substrate. The substrate is then rapidly accelerated to a high rotational speed (e.g., 2000-4000 rpm) and spun for a set duration (e.g., 60 seconds). The centrifugal force spreads the solution evenly, and the solvent evaporates to leave a thin film of the semiconductor.

  • Annealing: The substrate with the semiconductor film is then annealed on a hot plate at a specific temperature (e.g., 100-200 °C) for a defined time to improve the molecular ordering and film morphology.

  • Electrode Deposition: Source and drain electrodes (typically gold) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation. This defines the channel length and width of the transistor. This configuration is known as a top-contact, bottom-gate architecture.

OTFT Characterization

The electrical characteristics of the fabricated OTFTs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or in vacuum) to minimize the effects of air and moisture.

  • Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) for various gate-source voltages (Vgs). This provides information about the operating regimes of the transistor (linear and saturation).

  • Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime).

  • Parameter Extraction:

    • Field-Effect Mobility (μ): In the saturation regime, the mobility is calculated from the slope of the |Id|1/2 vs. Vgs plot using the following equation: Id,sat = (μ * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.

    • On/Off Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

    • Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the |Id,sat|1/2 vs. Vgs plot to Id = 0.

Visualizing Workflows and Pathways

To further elucidate the experimental and theoretical aspects of OTFTs, the following diagrams are provided.

OTFT_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub_clean Substrate Cleaning surf_treat Surface Treatment (OTS) sub_clean->surf_treat spin_coat Spin Coating (Active Layer) sub_clean->spin_coat anneal Annealing spin_coat->anneal electrode_dep Electrode Deposition anneal->electrode_dep elec_meas Electrical Measurement electrode_dep->elec_meas param_ext Parameter Extraction elec_meas->param_ext

Caption: A generalized experimental workflow for the fabrication and characterization of OTFTs.

Charge_Transport_Pathway cluster_p_type p-Type OTFT cluster_n_type n-Type OTFT p_source Source (Au) p_homo HOMO Level p_source->p_homo Hole Injection p_drain Drain (Au) p_homo->p_drain Hole Transport p_gate Gate (Vgs < 0) n_source Source (Au/Ca) n_lumo LUMO Level n_source->n_lumo Electron Injection n_drain Drain (Au/Ca) n_lumo->n_drain Electron Transport n_gate Gate (Vgs > 0)

Caption: Charge transport pathways in p-type and n-type organic thin-film transistors.

References

A Comparative Guide to the Synthesis of Substituted 2,5-Dichlorothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted 2,5-dichlorothiophenes is a critical endeavor, as these compounds serve as versatile building blocks in the creation of a wide array of pharmaceutical and materials science products. This guide provides an objective comparison of key synthetic routes to these important intermediates, evaluating their performance based on experimental data with a focus on reaction yields, conditions, and substrate scope.

Introduction

2,5-Dichlorothiophene is a symmetrically substituted heterocyclic compound that allows for selective functionalization at its 3- and 4-positions. The electron-withdrawing nature of the two chlorine atoms influences the reactivity of the thiophene ring, making it a unique substrate for various organic transformations. The primary methods for introducing substituents onto the 2,5-dichlorothiophene core include classical electrophilic aromatic substitution, modern cross-coupling reactions, and direct C-H activation. This guide will delve into the practical aspects of these methodologies to aid in the selection of the most suitable synthetic strategy.

Comparison of Synthetic Methodologies

The choice of synthetic route to a specific substituted 2,5-dichlorothiophene is dictated by the nature of the desired substituent, the required regioselectivity, and the tolerance of other functional groups. Below is a comparative analysis of the most common and effective methods.

MethodTypical ReagentsCatalyst/ConditionsPosition of SubstitutionYield RangeAdvantagesDisadvantages
Friedel-Crafts Acylation Acyl chloride, Lewis acid (e.g., AlCl₃)Anhydrous conditions, often low temperatures3- and 4-positionsModerate to HighWell-established, uses readily available reagents.Requires stoichiometric amounts of Lewis acid, limited to electron-donating or weakly deactivating acyl groups, can lead to di-substitution.
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid or esterPalladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄)3- and 4-positions (from 3,4-dihalo-2,5-dichlorothiophene)Moderate to GoodHigh functional group tolerance, mild reaction conditions, commercially available reagents.Requires pre-functionalized starting materials (boronic acids), cost of palladium catalyst.
Negishi Coupling Organozinc reagentPalladium or Nickel catalyst3- and 4-positionsGood to HighHigh reactivity and functional group tolerance, can couple sp³, sp², and sp carbons.Organozinc reagents can be sensitive to air and moisture.
Stille Coupling Organostannane reagentPalladium catalyst3- and 4-positionsGood to HighMild reaction conditions, tolerant of a wide range of functional groups.Toxicity of organotin compounds and byproducts.
Direct C-H Arylation Aryl halidePalladium catalyst (e.g., Pd(OAc)₂), ligand, base3- and 4-positionsModerate to GoodAtom-economical, avoids pre-functionalization of the thiophene.Can suffer from issues with regioselectivity, may require specific directing groups.
Lithiation and Electrophilic Quench Strong base (e.g., n-BuLi, LDA), electrophileAnhydrous, low-temperature conditions3- and 4-positionsVariableAllows for the introduction of a wide range of electrophiles.Requires cryogenic conditions, can be difficult to control regioselectivity.

Experimental Protocols

Friedel-Crafts Acylation: Synthesis of 3-Acetyl-2,5-dichlorothiophene

This protocol describes the introduction of an acetyl group at the 3-position of the 2,5-dichlorothiophene ring.

Procedure: To a stirred mixture of anhydrous aluminum chloride (1.1 equivalents) in a dry solvent such as carbon disulfide or dichloromethane at 0 °C, acetyl chloride (1.0 equivalent) is added dropwise. A solution of 2,5-dichlorothiophene (1.0 equivalent) in the same dry solvent is then added slowly, maintaining the temperature at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC. The reaction is then carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford 3-acetyl-2,5-dichlorothiophene.

Suzuki-Miyaura Coupling: Synthesis of 3,4-Diaryl-2,5-dichlorothiophene

This method is exemplified by the synthesis of 3,4-diaryl-2,5-dichlorothiophenes from 3,4-dibromo-2,5-dichlorothiophene.[1]

Procedure: In a reaction vessel, 3,4-dibromo-2,5-dichlorothiophene (1.0 mmol), the desired arylboronic acid (2.0 mmol), tetrakis(triphenylphosphine)palladium(0) (4 mol %), and potassium phosphate (1.75 mmol) are combined.[1] A mixture of a suitable solvent (e.g., 1,4-dioxane or toluene) and water (typically in a 4:1 ratio) is added.[1] The vessel is sealed, and the mixture is heated to 90 °C for 12 hours.[1] After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the 3,4-diaryl-2,5-dichlorothiophene derivative.[1]

Direct C-H Arylation

This protocol outlines a general approach for the direct arylation of the 2,5-dichlorothiophene core.

Procedure: In a glovebox or under an inert atmosphere, 2,5-dichlorothiophene (1.0 equivalent), the aryl halide (typically an iodide or bromide, 1.2 equivalents), a palladium catalyst such as palladium(II) acetate (2-5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., potassium carbonate or cesium carbonate, 2.0 equivalents) are combined in a dry, degassed solvent like DMA or toluene. The reaction mixture is heated at a temperature ranging from 80 to 120 °C for 12-24 hours. After completion, the mixture is cooled, filtered to remove inorganic salts, and the solvent is removed in vacuo. The residue is then purified by column chromatography to isolate the arylated 2,5-dichlorothiophene product.

Visualization of Synthetic Strategies

The following diagrams illustrate the logical flow of the key synthetic pathways discussed.

Friedel_Crafts_Acylation start 2,5-Dichlorothiophene product 3-Acyl-2,5-dichlorothiophene start->product Electrophilic Aromatic Substitution reagents Acyl Chloride + Lewis Acid (e.g., AlCl₃) reagents->product

Fig. 1: Friedel-Crafts Acylation Pathway

Suzuki_Miyaura_Coupling start 3,4-Dihalo-2,5-dichlorothiophene product 3,4-Diaryl-2,5-dichlorothiophene start->product reagents Aryl Boronic Acid reagents->product catalyst Pd Catalyst + Base catalyst->product Cross-Coupling

Fig. 2: Suzuki-Miyaura Coupling Pathway

Direct_CH_Arylation start 2,5-Dichlorothiophene product 3-Aryl-2,5-dichlorothiophene start->product reagents Aryl Halide reagents->product catalyst Pd Catalyst + Ligand + Base catalyst->product C-H Activation

Fig. 3: Direct C-H Arylation Pathway

Conclusion

The synthesis of substituted 2,5-dichlorothiophenes can be achieved through a variety of methods, each with its own set of advantages and limitations. For the introduction of acyl groups, Friedel-Crafts acylation remains a viable and straightforward option. For the formation of carbon-carbon bonds, particularly with aryl and heteroaryl groups, modern palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille couplings offer excellent functional group tolerance and milder reaction conditions. Direct C-H arylation represents a more atom-economical approach, though challenges in regioselectivity may need to be addressed. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the foundational information to make an informed decision for the efficient synthesis of these valuable chemical intermediates.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2,5-dichlorothiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe management and disposal of 3-Bromo-2,5-dichlorothiophene, a halogenated heterocyclic compound, are critical for ensuring laboratory safety and environmental protection. Adherence to stringent disposal protocols is essential for researchers, scientists, and professionals in drug development who may handle this substance. This guide provides a procedural, step-by-step approach to its proper disposal, alongside essential safety information.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All operations involving this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.

  • Skin and Body Protection: Wear a lab coat. For larger quantities or potential for splashing, flame-retardant antistatic protective clothing is recommended.

  • Respiratory Protection: If working outside a fume hood or if vapors are not adequately controlled, use a NIOSH-approved respirator with an organic vapor cartridge.

Step-by-Step Disposal Procedure

The primary principle for disposing of this compound is to treat it as a hazardous halogenated organic waste.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled, and chemically compatible waste container.[1]

    • Crucially, do not mix halogenated organic waste with non-halogenated organic solvents. [1] Disposal methods for these waste streams differ significantly.[1]

    • Avoid mixing with incompatible materials such as strong oxidizing agents, strong reducing agents, bases, or acids.[2]

  • Container Management:

    • The waste container should be made of a material compatible with halogenated organic compounds.

    • Keep the container tightly sealed when not in use and store it in a designated cool, dry, and well-ventilated secondary containment area.[1]

    • The storage area should be away from sources of ignition, as this compound is a flammable liquid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

    • List all constituents and their approximate percentages if it is a mixed waste stream.

  • Final Disposal:

    • Dispose of the contents and the container through a licensed and approved hazardous waste disposal contractor.[2][3]

    • Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[2]

  • Containment: Cover drains to prevent the material from entering sewer systems.

  • Cleanup:

    • For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or Chemizorb®.[1]

    • Use only non-sparking tools for cleanup.[2]

  • Collection and Disposal:

    • Collect the contaminated absorbent material and any contaminated soil into a sealed, labeled container.[1]

    • Dispose of the collected waste as hazardous material, following the procedures outlined above.[1]

  • Decontamination: Clean the affected area thoroughly. Wash hands and any exposed skin after handling.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and similar compounds. This information is critical for a comprehensive risk assessment.

PropertyValueSource Citation
Chemical Formula C₄HBrCl₂S-
Molecular Weight 247.94 g/mol -
Appearance Light yellow liquid
Odor Stench[2]
Boiling Point 149 - 151 °C (300 - 304 °F)
Density 1.684 g/mL at 25 °C (77 °F)
GHS Hazard Statements H226 (Flammable liquid and vapor), H300 (Fatal if swallowed), H318 (Causes serious eye damage)

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in Chemical Fume Hood A->B C Use Designated Halogenated Waste Container B->C Generate Waste D Segregate from Non-Halogenated Waste C->D E Avoid Incompatible Materials (Acids, Bases, Oxidizers) C->E F Keep Container Tightly Sealed G Label Clearly: 'Hazardous Waste' 'Halogenated Organic' Chemical Name F->G H Store in Cool, Dry, Ventilated Area with Secondary Containment G->H I Arrange Pickup by Licensed Hazardous Waste Contractor H->I J Follow all Institutional and Regulatory Procedures I->J Spill SPILL OCCURS Spill_Action Absorb with Inert Material (e.g., Vermiculite) Spill->Spill_Action Spill_Collect Collect in Sealed Container Spill_Action->Spill_Collect Spill_Collect->G Label as Spill Debris

Caption: A workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory professionals working with 3-Bromo-2,5-dichlorothiophene. Given the lack of specific data for this exact compound, the recommendations provided are based on safety data for structurally similar chemicals, including other halogenated thiophenes.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be treated as a hazardous substance. Primary hazards are expected to include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3]

Required Personal Protective Equipment (PPE)

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Chemical splash goggles meeting recognized standards (e.g., ANSI Z87.1). A face shield should be worn over goggles when there is a risk of splashing.[4][5]To protect against splashes and vapors that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[4][6] Inspect gloves for integrity before each use and change immediately upon contamination.To prevent skin contact, which can cause irritation or burns.[1][2]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron is recommended.[5]To protect the skin from accidental exposure.
Respiratory Protection All handling must be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent respiratory tract irritation.[2]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Decontamination & Waste prep_fume_hood Verify Fume Hood Function prep_safety_equipment Locate Safety Shower & Eyewash prep_fume_hood->prep_safety_equipment prep_spill_kit Prepare Spill Kit prep_safety_equipment->prep_spill_kit don_ppe Don all required PPE prep_spill_kit->don_ppe weigh_transfer Weighing & Transferring don_ppe->weigh_transfer reaction Performing Reaction weigh_transfer->reaction clean_glassware Clean & Decontaminate Glassware reaction->clean_glassware wipe_area Wipe Down Work Area clean_glassware->wipe_area collect_waste Collect Halogenated Waste wipe_area->collect_waste label_waste Label Waste Container collect_waste->label_waste disposal Arrange for Professional Disposal label_waste->disposal Store for Disposal

Caption: Workflow for safely handling this compound.

Step-by-Step Handling Protocol

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Confirm that a safety shower and eyewash station are readily accessible.[6]

    • Prepare a spill kit with appropriate absorbent materials (e.g., sand, vermiculite).[6]

    • Put on all required PPE as detailed in the table above.[5]

  • Chemical Handling (in a fume hood) :

    • Handle the compound exclusively within a certified chemical fume hood.[4]

    • Ground equipment when transferring to prevent static discharge, as similar compounds can be combustible.[7]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage :

    • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][8]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

    • Store locked up.[2]

Emergency Procedures

Immediate and appropriate action is vital in case of an exposure or spill.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Leak Protocol

  • Evacuate : Evacuate personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, but do not direct airflow out of the fume hood.

  • Contain : Prevent further leakage or spillage if it is safe to do so.[3]

  • Absorb : Use an inert, non-combustible absorbent material like sand or vermiculite to cover the spill.[6][8]

  • Collect : Carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[6]

  • Decontaminate : Clean the spill area thoroughly.

  • PPE : Wear full PPE during the entire cleanup process.[6]

Disposal Plan

Chemical waste must be managed in compliance with all local, regional, and national regulations.

Disposal Protocol

  • Waste Classification : This material should be treated as hazardous waste.[1]

  • Waste Collection : Collect waste material and any contaminated items (e.g., gloves, absorbent material) in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Disposal Method : Dispose of the waste through a licensed waste disposal contractor. The preferred method is chemical incineration with an afterburner and scrubber.[6][8]

  • Container Disposal : Do not reuse empty containers. They should be disposed of as unused product in accordance with approved waste disposal practices.[6][9]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-2,5-dichlorothiophene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.